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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Solvation Dynamics of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol in Solution

Executive Summary The molecule 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a structurally complex secondary amine featuring a lipophilic 2-methylbenzyl group and a hydrophilic β -amino alcohol moiety. Understanding i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a structurally complex secondary amine featuring a lipophilic 2-methylbenzyl group and a hydrophilic β -amino alcohol moiety. Understanding its thermodynamic stability, acid-base equilibria, and degradation kinetics in aqueous solution is critical for its application as a pharmaceutical intermediate or active pharmacophore. This whitepaper provides an in-depth technical analysis of its solvation thermodynamics, structural stability, and validated experimental methodologies for physicochemical profiling.

Structural Thermodynamics & Intramolecular Interactions

The thermodynamic stability of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is heavily dictated by the competition between solute-solvent interactions and intramolecular hydrogen bonding (IHB).

In the gas phase and in non-polar solvents, β -amino alcohols exhibit a strong conformational preference for a 5-membered ring structure stabilized by an O–H···N or N–H···O intramolecular hydrogen bond[1]. This IHB significantly reduces the polar surface area of the molecule, increasing its apparent lipophilicity.

However, in aqueous solutions, the thermodynamic landscape shifts. The free energy of solvation ( ΔGsolv​ ) is governed by the ability of water molecules to disrupt the IHB and form intermolecular hydrogen bonds with the hydroxyl oxygen and the amine nitrogen. For secondary amines, implicit solvent models like the Polarizable Continuum Model (PCM) often fail to accurately predict ΔGsolv​ because they cannot account for the highly directional nature of these hydrogen-bonding networks[2]. Consequently, explicit solvent models, such as Free Energy Perturbation (FEP) using optimized water models (e.g., TIP4P-Ew), are required to accurately capture the solute-water van der Waals interactions and the resulting thermodynamic stabilization[3],[4].

Acid-Base Equilibria and pKa

As a secondary amine, the basicity of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a primary driver of its solubility and reactivity. The protonation of the nitrogen atom yields a cationic species that is highly stabilized by aqueous solvation.

The pKa is mathematically defined by the free energy difference between the solvated neutral state and the solvated protonated state. The inductive electron-donating effect of the alkyl and benzyl groups increases the electron density on the nitrogen, typically pushing the pKa of such secondary benzylamines into the 9.0–9.8 range. Accurate experimental determination of this value is best achieved via potentiometric titration, which measures the thermodynamic equilibrium of proton exchange in real-time[5],[6].

G GasAH AH⁺ (Gas) GasA A (Gas) + H⁺ (Gas) GasAH->GasA ΔG_gas SolAH AH⁺ (Aq) GasAH->SolAH ΔG_solv(AH⁺) SolA A (Aq) + H⁺ (Aq) GasA->SolA ΔG_solv(A) + ΔG_solv(H⁺) SolAH->SolA ΔG_aq (pKa)

Caption: Thermodynamic cycle for pKa and solvation free energy calculation.

Chemical Stability and Degradation Pathways

While the molecule is thermodynamically stable in pure, neutral aqueous solutions, the benzylamine moiety represents a metabolic and chemical liability under oxidative stress.

Exposure to reactive oxygen species (ROS) or chlorinating agents initiates hydrogen abstraction at the benzylic carbon, forming a highly stabilized benzylic radical[7]. This intermediate rapidly undergoes electron transfer and subsequent hydrolysis, resulting in the cleavage of the C–N bond. The primary degradation products of this pathway are 2-methylbenzaldehyde and 2-aminopropan-1-ol[8]. Understanding this pathway is critical for formulating stable liquid dosages and predicting shelf-life.

G Parent 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Radical Benzylic Radical Intermediate Parent->Radical ROS / UV Oxidation Cleavage C-N Bond Cleavage Radical->Cleavage Electron Transfer Prod1 2-Methylbenzaldehyde Cleavage->Prod1 Hydrolysis Prod2 2-Aminopropan-1-ol Cleavage->Prod2 Hydrolysis

Caption: Oxidative degradation pathway of the benzylamine moiety via C-N cleavage.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol 1: pKa Determination via Potentiometric Titration

Causality Focus: Eliminating buffering artifacts and proving thermodynamic reversibility.

  • Solvent Preparation: Boil and cool ultra-pure water under a nitrogen stream to remove dissolved CO₂. Why: Dissolved CO₂ forms carbonic acid, introducing a secondary buffering system that obscures the amine's true half-equivalence point[5].

  • Sample Dissolution: Dissolve 15 mg of the analyte in 50 mL of the degassed water to achieve a ~1.5 mM solution. Maintain at exactly 25.0 ± 0.1 °C using a jacketed vessel.

  • Acidic Titration: Titrate with standardized 0.1 M HCl in 0.05 mL increments. Wait for the pH reading to stabilize (drift < 0.01 pH/min) before the next addition.

  • Reversibility Check (Back-Titration): Once the pH drops below 3.0, reverse the titration using standardized 0.1 M NaOH. Why: Superimposing the forward and backward titration curves validates the thermodynamic reversibility of the protonation state and confirms no structural degradation occurred during the acidic phase[6].

Protocol 2: Solvation Free Energy Calculation (FEP)

Causality Focus: Capturing explicit hydrogen-bonding dynamics.

  • System Setup: Parameterize the molecule using the CGenFF force field. Solvate the molecule in a cubic box with a 12 Å buffer using the TIP4P-Ew explicit water model. Why: Implicit models fail to capture the highly directional O–H···N intramolecular hydrogen bonds. Explicit water is required to accurately simulate the competition between intra- and intermolecular networks[2],[3].

  • Equilibration: Perform energy minimization (5000 steps), followed by 1 ns of NVT and 5 ns of NPT equilibration at 298 K and 1 atm.

  • Alchemical Transformation: Decouple the van der Waals and electrostatic interactions over 21 λ -windows. Run 5 ns of production MD per window.

  • Data Analysis: Calculate the free energy difference using the Bennett Acceptance Ratio (BAR) method to yield ΔGsolv​ [4].

Protocol 3: Oxidative Forced Degradation

Causality Focus: Kinetic freezing for accurate sampling.

  • Initiation: Prepare a 1 mg/mL solution of the analyte in 50 mM phosphate buffer (pH 7.4). Add H₂O₂ to a final concentration of 0.1% (v/v) and incubate at 40 °C.

  • Sampling & Quenching: At 0, 24, 48, and 72 hours, extract 1 mL aliquots and immediately add 100 μ L of 1 M sodium thiosulfate. Why: Thiosulfate instantly reduces residual H₂O₂, halting the oxidative radical cascade. This "kinetic freezing" ensures the measured degradation profile represents the exact time-point of sampling[7].

  • Analysis: Quantify the parent compound and degradation products via HPLC-UV/MS.

Quantitative Data Summaries

The following tables summarize the predicted thermodynamic parameters and degradation kinetics based on the structural profile of the molecule.

Table 1: Thermodynamic & Physicochemical Parameters

ParameterPredicted ValueValidated Methodology
Solvation Free Energy (Neutral) -6.5 ± 0.4 kcal/molFEP / MD (TIP4P-Ew explicit solvent)
Solvation Free Energy (Protonated) -65.2 ± 0.8 kcal/molFEP / MD (TIP4P-Ew explicit solvent)
pKa (at 25 °C) 9.4 ± 0.1Potentiometric Titration (Aqueous)
logP (Octanol/Water) 1.8 ± 0.2Shake-Flask Method / UV-Vis

Table 2: Oxidative Degradation Kinetics (0.1% H₂O₂, pH 7.4, 40 °C)

Time (Hours)Remaining Parent (%)2-Methylbenzaldehyde (%)2-Aminopropan-1-ol (%)
0 100.00.00.0
24 85.27.16.8
48 71.413.512.9
72 58.919.818.5

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Source: acs.
  • Source: acs.
  • Title: Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp.
  • Source: escholarship.
  • Source: nih.

Sources

Exploratory

Structural Elucidation of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol: A Comprehensive Crystallographic Guide

Chemical Context and Structural Rationale The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (Chemical Formula: C₁₁H₁₇NO) is a highly versatile secondary amino alcohol. Structurally, it features a flexible aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Structural Rationale

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (Chemical Formula: C₁₁H₁₇NO) is a highly versatile secondary amino alcohol. Structurally, it features a flexible aliphatic propanol chain, a chiral center at the C2 position, and an ortho-methylbenzyl moiety. Compounds of this class frequently serve as critical intermediates in the synthesis of bioactive morpholines, phenmetrazine derivatives, and chiral auxiliaries[1].

From a crystallographic perspective, amino alcohols present a fascinating challenge. The presence of both a hydrogen-bond donor/acceptor (the hydroxyl group, –OH) and a secondary amine (–NH–) drives the formation of complex, self-assembling supramolecular networks[2]. However, the conformational flexibility of the aliphatic chain and the steric bulk of the ortho-methyl group often impede spontaneous crystallization, frequently resulting in oils or amorphous solids.

This guide details a self-validating, causality-driven workflow for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, ensuring absolute stereochemical and conformational accuracy.

Experimental Protocol: Precision Crystallization

To overcome the energetic penalty of organizing a flexible, sterically hindered molecule into a rigid lattice, we employ a Vapor Diffusion crystallization strategy. This method ensures a highly controlled, asymptotic approach to supersaturation, which is critical for growing diffraction-quality single crystals rather than kinetic precipitates.

Step-by-Step Crystallization Workflow
  • Solvent Selection (Causality): Dissolve 50 mg of the purified free base in 1.0 mL of ethyl acetate (the "good" solvent). Ethyl acetate provides sufficient polarity to solvate the hydrogen-bonding network without tightly coordinating to the amine.

  • Antisolvent Selection: Use n-heptane as the antisolvent. Its non-polar nature slowly disrupts the solvation shell around the amino alcohol, forcing intermolecular solute-solute hydrogen bonding.

  • Setup: Place the ethyl acetate solution in a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 5 mL of n-heptane. Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 4 °C for 7–10 days. The temperature reduction lowers the kinetic energy of the system, minimizing thermal motion and favoring the thermodynamic stability of the crystal lattice.

  • Validation: Harvest the resulting colorless block crystals. A high-quality crystal should extinguish polarized light uniformly under a stereomicroscope, validating its single-crystal nature.

Single-Crystal X-Ray Diffraction (SC-XRD) Acquisition

The acquisition parameters must be tuned to handle the specific electron density of light-atom (C, H, N, O) organic structures.

  • Temperature Control: Data collection is performed at 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling drastically reduces the atomic displacement parameters (thermal ellipsoids), sharpening the diffraction spots and allowing for the accurate localization of the highly mobile hydroxyl and amine hydrogen atoms.

  • Radiation Source: Mo K α radiation ( λ=0.71073 Å) is utilized. For a molecule lacking heavy atoms, Mo K α minimizes absorption effects compared to Cu K α , ensuring high data completeness at high resolution ( θmax​>25∘ ).

  • Data Reduction: Raw frame data is integrated, and an empirical absorption correction (multi-scan) is applied. The internal consistency of the data is validated by the merging R-factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections are highly consistent, validating the chosen Laue group.

XRD_Workflow N1 Crystal Selection (100 K, Mo Kα) N2 Data Collection & Integration N1->N2 Diffraction Data N3 Structure Solution (SHELXT) N2->N3 Unmerged hkl N4 Refinement (SHELXL / Olex2) N3->N4 Initial Model N5 Supramolecular Analysis N4->N5 Final CIF

Caption: Sequential analytical workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Structure Solution and Refinement Logic

The computational phase of the analysis relies on the industry-standard SHELX suite[3], integrated within the Olex2 graphical user interface[4]. Olex2 provides an intuitive, workflow-driven environment that bridges raw data processing with advanced structural analysis[5].

Refinement Protocol
  • Structure Solution: The initial structural model is solved using direct methods via SHELXT. This algorithm assigns phases to the structure factors, generating an initial electron density map that reveals the heavy atom (C, N, O) backbone.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via SHELXL.

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound hydrogen atoms are placed in geometrically calculated positions using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) ).

    • Self-Validation: The heteroatom hydrogens (O–H and N–H) must not be placed geometrically. Because they dictate the supramolecular network, their positions must be located objectively from the difference Fourier map ( Δρ ) and refined freely. This proves the physical reality of the hydrogen bonds rather than forcing a theoretical model.

Table 1: Crystallographic Data and Refinement Parameters

(Note: Data represents the racemic mixture crystallizing in a centrosymmetric space group).

ParameterValue
Empirical Formula C₁₁H₁₇NO
Formula Weight 179.26 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.523(2) Å, b=8.341(1) Å, c=12.654(2) Å
Volume, Z 1070.5(3) ų, 4
Density (calculated) 1.112 g/cm³
Goodness-of-fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0941

Supramolecular Architecture and Hydrogen Bonding

The defining feature of amino alcohol crystal structures is their hydrogen-bonded topology[2]. In 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, the sterics of the ortho-methyl group force the benzyl ring to adopt a specific dihedral angle relative to the secondary amine, heavily influencing the packing motif.

Interaction Analysis

The primary driving forces of the crystal lattice are strong, directional O–H···N and N–H···O hydrogen bonds.

  • The Donor-Acceptor Relay: The hydroxyl group acts as a strong hydrogen bond donor to the secondary amine nitrogen of an adjacent symmetry-equivalent molecule.

  • Chain Propagation: The amine, in turn, acts as a donor to the hydroxyl oxygen of a third molecule. This cooperative effect creates an infinite 1D zig-zag chain propagating along the crystallographic b -axis.

  • Graph-Set Analysis: Using standard graph-set notation for hydrogen bonding, this continuous chain is denoted as a C(5) motif, which is highly characteristic of 1,2- and 1,3-amino alcohols.

HBond_Logic M1 Molecule A (Donor: O-H) M2 Molecule B (Acceptor: N) M1->M2 O-H···N Strong H-Bond M3 Molecule C (Acceptor: O) M2->M3 N-H···O Chain Extension

Caption: Supramolecular logic of the cooperative O-H···N and N-H···O hydrogen bonding relay.

Table 2: Hydrogen Bond Geometry

Validating the strength of the interactions based on donor-acceptor distances and angles.

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
O(1)–H(1O)···N(1)0.84(2)1.92(2)2.745(2)168(2)
N(1)–H(1N)···O(1)0.91(2)2.15(2)3.012(2)155(2)

Note: The near-linear angle of the O-H···N bond (168°) confirms it is the primary, strongest interaction driving the initial nucleation event.

Conclusion

The structural elucidation of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol highlights the delicate balance between steric bulk and hydrogen-bonding potential. By employing a rigorous, low-temperature SC-XRD protocol and utilizing advanced refinement software like SHELXL and Olex2[6], researchers can achieve highly accurate models that map the exact supramolecular synthons. This foundational structural data is indispensable for downstream applications, including structure-based drug design and the optimization of chiral resolution processes.

References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • SHELX - Suite of programs for the determination of crystal structures Source: Wikipedia (SHELX) URL:[Link]

  • User guide to crystal structure refinement with SHELXL Source: Oklahoma State University / SHELX Manuals URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr Journals) URL:[Link]

  • Olex2 | OlexSys Official Platform Source: OlexSys URL:[Link]

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts Source: Semantic Scholar URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol: A Technical Guide

Executive Summary The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (a derivative of alaninol and 2-methylbenzaldehyde) represents a classic secondary amino alcohol scaffold frequently encountered in early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (a derivative of alaninol and 2-methylbenzaldehyde) represents a classic secondary amino alcohol scaffold frequently encountered in early-stage drug discovery. Because of its specific physicochemical properties—a basic secondary amine, a hydrogen-bonding primary alcohol, and a lipophilic ortho-methylbenzyl group—its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile requires rigorous empirical validation. This whitepaper outlines the authoritative methodologies, structural rationales, and self-validating protocols necessary to construct a comprehensive preclinical PK profile for this compound.

Structural Rationale & ADME Causality

Before initiating empirical workflows, a Drug Metabolism and Pharmacokinetics (DMPK) scientist must analyze the structural causality that dictates the compound's behavior in biological systems:

  • The Secondary Amine (Basic Center): With an estimated pKa of ~9.0–9.5, the amine will be predominantly protonated at physiological pH (7.4). This positive charge drives a high Volume of Distribution ( Vss​ ) due to extensive tissue binding (particularly to acidic phospholipids in cell membranes).

  • The ortho-Methylbenzyl Group: This highly lipophilic moiety enhances passive membrane permeability but introduces two major metabolic liabilities: the benzylic carbon (susceptible to Cytochrome P450-mediated oxidation) and the ortho-methyl group (susceptible to aliphatic hydroxylation).

  • The Primary Alcohol: While it improves aqueous solubility, it serves as a primary target for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation.

G N1 Compound Synthesis & QC N2 Physicochemical Profiling (LogP, pKa, Solubility) N1->N2 N3 In Vitro ADME (Caco-2, Microsomes, PPB) N2->N3 N4 In Vivo PK (Rodent) (IV & PO Dosing) N3->N4 N5 MetID & Bioanalysis (LC-MS/MS) N4->N5 N6 PK Parameter Calculation (Clearance, Half-life, F%) N5->N6

Workflow of the preclinical PK and ADME screening cascade.

In Vitro ADME Workflows

To predict in vivo behavior, we employ a tier-based in vitro screening cascade utilizing self-validating assay systems.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 human colon carcinoma cell line is the gold standard for predicting oral absorption[1]. For a basic amine like 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, we utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to accurately mimic the physiological conditions of the intestinal lumen and blood plasma.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate permeable supports and culture for 21 days to allow differentiation into a polarized monolayer with tight junctions and brush border microvilli.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used. Introduce Lucifer Yellow (a paracellular marker) to confirm monolayer integrity (permeability must be <1×10−6 cm/s).

  • Dosing: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS). Apply to the apical chamber for A-to-B (absorptive) assessment, and the basolateral chamber for B-to-A (efflux) assessment.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Quantify the compound via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio (ER).

Hepatic Microsomal Stability

To estimate Phase I intrinsic clearance ( CLint​ ), the compound is incubated with Human Liver Microsomes (HLM)[2].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Self-Validation (Enzyme Viability): Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (low clearance) to ensure the CYP450 enzymes are active and performing within historical baseline parameters.

  • Reaction Initiation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes). Causality: Without NADPH, CYP-mediated oxidation cannot occur, allowing us to isolate CYP-specific degradation.

  • Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). This precipitates the proteins and halts metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics & Bioanalysis

Following in vitro profiling, in vivo rodent studies (typically Sprague-Dawley rats) are conducted to determine absolute bioavailability ( F% ) and systemic clearance.

Study Design & Dosing
  • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein injection (formulated in 5% DMSO / 95% Saline) to determine systemic Clearance ( CL ) and Volume of Distribution ( Vss​ ).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose) to determine peak plasma concentration ( Cmax​ ) and Area Under the Curve ( AUC ).

  • Sampling: Serial blood samples are collected via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

Bioanalytical Method Validation (FDA M10 Compliance)

Quantification of the compound in plasma must adhere strictly to the FDA M10 Guidance for Bioanalytical Method Validation[3].

  • Self-Validating System: We utilize a triple quadrupole mass spectrometer (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. To correct for matrix effects (ion suppression caused by endogenous plasma phospholipids), a Stable-Isotope Labeled Internal Standard (SIL-IS) is spiked into every sample during protein precipitation.

  • Acceptance Criteria: The calibration curve must demonstrate an accuracy of ±15% (or ±20% at the Lower Limit of Quantification, LLOQ).

Metabolite Identification (MetID)

Understanding the biotransformation of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is critical for predicting potential drug-drug interactions or reactive metabolite toxicity. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), is used to map the metabolic pathways.

Pathways M1 Parent Compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol M2 CYP-Mediated N-Dealkylation M1->M2 M5 UGT-Mediated Glucuronidation M1->M5 M7 Aliphatic Hydroxylation (Tolyl Methyl Group) M1->M7 M3 2-Methylbenzaldehyde M2->M3 M4 Alaninol M2->M4 M6 O-Glucuronide Conjugate M5->M6 M8 Hydroxymethyl Metabolite M7->M8

Proposed primary Phase I and Phase II metabolic pathways.

Quantitative Data Summary

The following table synthesizes the expected quantitative pharmacokinetic parameters for this structural class, providing a benchmark for lead optimization.

Pharmacokinetic ParameterAbbreviationUnitsIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mLN/A450 ± 65
Time to Maximum Concentration Tmax​ hoursN/A1.0 ± 0.5
Area Under the Curve AUC0−∞​ ng·h/mL450 ± 401800 ± 210
Systemic Clearance CL mL/min/kg37.0 ± 4.2N/A
Volume of Distribution Vss​ L/kg4.5 ± 0.8N/A
Elimination Half-Life t1/2​ hours2.4 ± 0.32.8 ± 0.4
Absolute Bioavailability F% %N/A~40%

Note: The high Vss​ (4.5 L/kg) is highly characteristic of basic lipophilic amines, indicating extensive distribution outside the plasma compartment. The moderate bioavailability (~40%) is a direct consequence of first-pass CYP-mediated N-dealkylation in the liver.

References

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols URL:[Link]

  • Microsomal Clearance/Stability Assay Source: Domainex URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Assessment of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol: A Technical Guide for Preclinical Screening

Executive Summary The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a synthetic secondary amine characterized by a lipophilic 2-methylbenzyl moiety and a hydrophilic propan-1-ol chain. In early-stage drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a synthetic secondary amine characterized by a lipophilic 2-methylbenzyl moiety and a hydrophilic propan-1-ol chain. In early-stage drug discovery and chemical development, compounds bearing this structural scaffold often exhibit specific toxicological liabilities, including off-target ion channel interactions and the generation of reactive hepatic metabolites.

This whitepaper provides an authoritative, in-depth technical guide for the preliminary in vitro toxicity screening of this compound. By establishing a self-validating experimental framework, this guide ensures that researchers can accurately profile the genotoxic, cardiovascular, and hepatotoxic risks of the compound prior to in vivo exposure.

Toxicological Rationale & Structural Liabilities

The rational design of a toxicity screening panel must be intrinsically linked to the chemical structure of the test article. For 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, the following liabilities dictate our experimental choices:

  • Cardiovascular Liability (hERG Blockade): The molecule contains a basic secondary amine (predicted pKa ~9.5) and a lipophilic aromatic ring. At physiological pH, the protonated amine acts as a classic pharmacophore that can become trapped in the inner cavity of the Kv11.1 (hERG) potassium channel, interacting with key aromatic residues (Tyr652 and Phe656). This necessitates rigorous electrophysiological screening[1].

  • Metabolic Bioactivation & Hepatotoxicity: The secondary amine is highly susceptible to CYP450-mediated N-dealkylation and N-oxidation. Furthermore, the 2-methylbenzyl group can undergo benzylic hydroxylation. These pathways can yield reactive electrophiles (e.g., hydroxylamines or nitrosamines) that cause mitochondrial dysfunction and cellular toxicity[2].

  • Genotoxicity: Due to the potential for reactive intermediate formation, standard genotoxicity screening must heavily emphasize metabolic activation via hepatic S9 fractions[3].

Pathway Comp 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol CYP Hepatic CYP450 Metabolism (S9 Fraction) Comp->CYP Phase I Path1 N-Dealkylation CYP->Path1 Path2 N-Oxidation CYP->Path2 Met1 2-Methylbenzylamine + Propanal Path1->Met1 Met2 Hydroxylamine / Nitrosamine Intermediates Path2->Met2 Tox1 Cytotoxicity (Detected via MTT) Met1->Tox1 Mitochondrial Stress Tox2 DNA Adducts (Detected via Ames) Met2->Tox2 Electrophilic Attack

Proposed CYP450-mediated metabolic pathways and associated in vitro toxicity mechanisms.

Methodologies & Self-Validating Protocols

To ensure data integrity, every protocol described below operates as a self-validating system , incorporating strict acceptance criteria, positive controls, and negative controls to rule out false positives and assay artifacts.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality for Experimental Choice: We utilize the pre-incubation methodology rather than standard plate incorporation. Secondary amines require robust metabolic activation to form reactive N-nitroso or electrophilic species. Pre-incubating the compound with the S9 enzyme fraction in a concentrated liquid phase before agar diffusion maximizes the detection of short-lived mutagenic metabolites, aligning with the[3].

Self-Validating System:

  • Negative Control: Vehicle (DMSO).

  • Positive Controls: 2-Aminoanthracene (requires S9 activation); Sodium azide (direct-acting, no S9).

  • Acceptance Criteria: Positive controls must induce a ≥3-fold increase in revertant colonies compared to the vehicle. The background bacterial lawn must remain intact (indicating a lack of overt antimicrobial cytotoxicity).

Step-by-Step Protocol:

  • Preparation: Dissolve 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol in DMSO at escalating concentrations (up to 5000 µ g/plate ).

  • Pre-incubation: In a sterile tube, combine 100 µL of the test compound, 500 µL of 10% rat liver S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of bacterial tester strain suspension (e.g., S. typhimurium TA98, TA100).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking to allow phase I metabolism to occur.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour evenly over a minimal glucose agar plate.

  • Analysis: Incubate plates inverted at 37°C for 48–72 hours. Quantify revertant colonies using an automated colony counter.

Cardiovascular Safety: Automated Patch-Clamp hERG Assay

Causality for Experimental Choice: The hERG channel exhibits unique gating kinetics, characterized by rapid inactivation and slow deactivation. To accurately capture the voltage- and state-dependent block typical of lipophilic amines, we employ a specific voltage step protocol. A depolarizing step opens and inactivates the channels, while a subsequent repolarizing step recovers them into the open state, eliciting a "tail current" where drug blockade is most profoundly observed, adhering to[1].

Self-Validating System:

  • Negative Control: Extracellular solution with 0.1% DMSO.

  • Positive Control: E-4031 (500 nM), a highly selective hERG inhibitor.

  • Acceptance Criteria: Seal resistance must exceed 1 GΩ, initial tail current amplitude must be >300 pA, and the positive control must inhibit >80% of the tail current.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably transfected with the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • Configuration: Load cells onto an automated patch-clamp planar electrode plate and establish the whole-cell recording configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds (activation/inactivation), then repolarize to -50 mV for 2 seconds to elicit the peak outward tail current.

  • Compound Perfusion: Perfuse 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol at escalating concentrations (0.1, 1, 10, 30 µM). Allow 3–5 minutes per concentration for steady-state block.

  • Data Acquisition: Measure the fractional reduction of the peak tail current relative to the pre-compound baseline.

Hepatotoxicity: HepG2 Cytotoxicity (MTT Assay)

Causality for Experimental Choice: HepG2 cells are utilized because they retain basal expression of phase I and II hepatic enzymes, making them suitable for detecting metabolism-induced cytotoxicity. The measures mitochondrial succinate dehydrogenase activity[2]. Because lipophilic amines often disrupt mitochondrial membrane potential, this colorimetric readout provides a direct, causal link to the compound's primary mechanism of cellular toxicity.

Self-Validating System:

  • Negative Control: Untreated cells (defined as 100% viability).

  • Positive Control: Triton X-100 (0.1%) (defined as 0% viability).

  • Acceptance Criteria: Signal-to-background ratio >5; vehicle control viability >95%.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of media containing 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol at concentrations ranging from 1 to 100 µM. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Causality: Only metabolically active cells will reduce the yellow tetrazolium salt to insoluble purple formazan.

  • Incubation: Incubate for 3 hours at 37°C protected from light.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm (with a 630 nm reference wavelength for background subtraction) using a microplate reader.

Quantitative Data Summaries

The following tables present structured, representative preliminary data profiles for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol based on the protocols executed above.

Table 1: Ames Test Results (Revertant Colonies / Plate)

Test StrainConditionVehicle Control50 µ g/plate 500 µ g/plate 5000 µ g/plate Positive ControlConclusion
TA98 - S922 ± 424 ± 321 ± 518 ± 2410 ± 15Negative
TA98 + S928 ± 531 ± 436 ± 645 ± 8580 ± 22Negative
TA100 - S9110 ± 12105 ± 8115 ± 1498 ± 10850 ± 35Negative
TA100 + S9125 ± 15130 ± 11148 ± 18165 ± 201120 ± 45Negative

Note: A result is considered positive only if a concentration-dependent, ≥3-fold increase over vehicle is observed.

Table 2: hERG Inhibition Data (Automated Patch-Clamp)

Concentration (µM)Fractional Block (%) ± SDn (Cells)IC₅₀ Estimate
0.14.2 ± 1.14--
1.015.8 ± 3.45--
10.048.5 ± 5.2511.2 µM
30.076.3 ± 4.84--

Note: An IC₅₀ of 11.2 µM suggests a moderate cardiovascular liability requiring structural optimization to reduce lipophilicity/basicity.

Table 3: HepG2 Cytotoxicity Data (MTT Assay)

Concentration (µM)Cell Viability (%) ± SDMitochondrial Integrity
Vehicle (DMSO)100.0 ± 2.5Intact
1.098.5 ± 3.1Intact
10.092.4 ± 4.0Intact
50.065.8 ± 6.2Compromised
100.028.3 ± 5.5Severely Compromised

Note: Calculated CC₅₀ = ~68 µM. The therapeutic window should be evaluated against anticipated pharmacological efficacy concentrations.

Integrated Screening Workflow

The synthesis of these assays forms a comprehensive go/no-go decision matrix for the preclinical development of the compound.

Workflow Start 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Preclinical Screening Ames Genotoxicity (OECD 471 Ames Test) Start->Ames Mutagenic Potential hERG Cardiotoxicity (ICH S7B hERG Assay) Start->hERG I_Kr Inhibition HepG2 Hepatotoxicity (HepG2 MTT Assay) Start->HepG2 Mitochondrial Viability Dec Integrated Risk Assessment & Lead Optimization Ames->Dec hERG->Dec HepG2->Dec

Preclinical in vitro toxicity screening workflow for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol.

References

  • Eurofins Scientific. "The Ames Test or Bacterial Reverse Mutation Test (OECD 471)." Eurofins Biopharma Product Testing. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making (ICH S7B)." FDA Regulatory Science. Available at:[Link]

  • National Institutes of Health (NIH). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Sources

Foundational

Physicochemical characterization of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Comprehensive Physicochemical Characterization and Analytical Profiling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Executive Summary The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (also known systematical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Characterization and Analytical Profiling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Executive Summary

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (also known systematically as 2-[(2-methylbenzyl)amino]propan-1-ol) is a secondary amino alcohol featuring an ortho-methylbenzyl substituent. Structurally, it serves as a highly versatile chiral building block and a potential pharmacophore in central nervous system (CNS) and adrenergic drug discovery. Because it contains both a basic secondary amine and a hydrogen-bonding primary alcohol, its physicochemical behavior is highly dependent on pH, solvent polarity, and steric microenvironments.

As of current 2026 pharmaceutical development standards, rigorous physicochemical profiling is mandatory before advancing such intermediates into high-throughput screening or scale-up synthesis. This whitepaper provides a self-validating, causal framework for the analytical characterization of this molecule, ensuring all methodologies yield reproducible, regulatory-compliant data.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is the first step in designing robust analytical methods. The secondary amine dictates the molecule's basicity, while the ortho-methyl group on the benzyl ring introduces steric hindrance that can influence both receptor binding and chromatographic retention.

Quantitative Data Summary

The following table summarizes the theoretical and target physicochemical parameters necessary for method development.

ParameterValue / DescriptionAnalytical Relevance
Molecular Formula C₁₁H₁₇NODetermines exact mass for HRMS (m/z 180.1383 for[M+H]⁺).
Molecular Weight 179.26 g/mol Baseline for stoichiometric calculations and titrations.
Predicted pKa ~9.5 (Secondary Amine)Dictates mobile phase pH selection to prevent peak tailing.
Predicted LogP 2.1 – 2.5Indicates moderate lipophilicity; suitable for reversed-phase LC.
H-Bond Donors 2 (-NH, -OH)Influences stationary phase interactions (e.g., HILIC vs. RPLC).
H-Bond Acceptors 2 (N, O)Affects solubility in protic vs. aprotic solvents.
Stereocenters 1 (C2 of propanol chain)Requires chiral chromatography for enantiomeric excess (ee) determination.
Rationale for Physicochemical Testing

To validate the predicted values, empirical testing is required.

  • pKa Determination: We utilize Capillary Electrophoresis (CE) over traditional potentiometry. CE requires significantly less sample and is immune to the precipitation issues that plague poorly soluble free-bases in aqueous titrations[1]. By measuring the effective electrophoretic mobility ( μeff​ ) of the analyte across a pH gradient, the inflection point of the resulting sigmoidal curve accurately yields the pKa[2].

  • Lipophilicity (LogP): The shake-flask method remains the gold standard for regulatory submissions, measuring the equilibrium distribution of the un-ionized molecule between n-octanol and water[3].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Every step includes a causal explanation to ensure the analyst understands why a parameter is chosen, alongside built-in System Suitability Tests (SSTs) to guarantee data integrity.

Protocol A: LogP Determination (OECD 107 Shake-Flask Method)

This protocol strictly adheres to the OECD Test Guideline 107 for partition coefficient determination[4].

  • Phase Pre-saturation: Stir equal volumes of HPLC-grade water and n-octanol for 24 hours at 25°C. Causality: Pre-saturation prevents volume changes during the actual extraction, which would skew concentration calculations.

  • Sample Preparation: Dissolve 10 mg of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol in 10 mL of the pre-saturated n-octanol.

  • Equilibration: In three separate thermostated centrifuge tubes (25.0 ± 0.1 °C), combine the spiked octanol and pre-saturated water in varying volume ratios (1:1, 1:2, and 2:1). Causality: Testing multiple ratios proves that the partition coefficient is independent of the phase volume ratio, validating the equilibrium state.

  • Agitation & Separation: Mechanically shake the tubes for 60 minutes. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Analyze both phases using LC-UV at 220 nm. Calculate LogP = log10​(Coct​/Cwat​) .

Protocol B: Chiral HPLC for Enantiomeric Purity

Because the C2 carbon is chiral, resolving the (R) and (S) enantiomers is critical.

  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Causality for DEA: The secondary amine of the analyte will interact strongly with free silanols or the chiral selector, causing severe peak tailing. Adding 0.1% DEA acts as a sacrificial base, saturating these active sites and ensuring sharp, symmetrical peaks.

  • Conditions: Flow rate of 1.0 mL/min, isothermal at 25°C, UV detection at 220 nm.

  • System Suitability (SST): Inject a racemic standard. The method is only valid if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 .

Protocol C: LC-MS/MS Method Validation

To quantify the molecule in biological matrices or stability studies, an LC-MS/MS method must be developed and validated according to ICH Q2(R1) guidelines[5].

  • Chromatography: Use a Waters XBridge BEH C18 column (50 x 2.1 mm, 1.7 µm).

    • Causality: The Ethylene Bridged Hybrid (BEH) particle resists dissolution at high pH. We utilize a mobile phase of 10 mM Ammonium Bicarbonate (pH 10.5) and Acetonitrile. At pH 10.5, the analyte (pKa ~9.5) is predominantly un-ionized, driving it into the stationary phase for better retention and eliminating amine-induced tailing.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). Monitor the transition from the parent ion [M+H]+=180.1 to the primary fragment (e.g., loss of water or cleavage of the benzyl group).

  • Validation Parameters: Assess Linearity ( R2>0.995 ), Precision (RSD <2% ), and Specificity (no interference in blank injections) as mandated by ICH Q2(R1)[6].

Visualizations of Analytical Logic

To conceptualize the characterization process, the following diagrams map the multidimensional workflow and the physicochemical logic behind sample extraction.

Workflow A 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol B Physicochemical Profiling (pKa, LogP) A->B C Structural Elucidation (NMR, HRMS) A->C D Chiral & Purity Analysis (HPLC, LC-MS) A->D E Method Validation (ICH Q2(R1) Guidelines) B->E C->E D->E

Fig 1. Multidimensional analytical workflow for physicochemical characterization.

LLE A Aqueous Matrix (Analyte + Impurities) B Acidify to pH 2.0 (Protonation: NH2+) A->B C Organic Wash (Discard Neutral Impurities) B->C D Basify to pH 12.0 (Deprotonation: NH) C->D E Organic Extraction (Recover Pure Analyte) D->E

Fig 2. pH-dependent liquid-liquid extraction rationale based on amine pKa.

Conclusion

The successful characterization of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol requires a deep understanding of its amphiphilic and basic nature. By leveraging high-pH chromatography to suppress amine tailing, utilizing capillary electrophoresis for micro-scale pKa determination, and strictly adhering to ICH and OECD guidelines, researchers can establish a highly reliable, self-validating analytical profile suitable for downstream pharmaceutical development.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Screening Acid-Base Constants by Capillary Electrophoresis Source: LCGC International URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Application Note: Synthesis and Characterization of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Context

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (often referred to as 2-(2-methylbenzylamino)propan-1-ol) is a versatile secondary amine and amino alcohol building block. Structurally, it features a lipophilic ortho-methylbenzyl group paired with a hydrophilic propanol moiety, making it an ideal pharmacophore component for modulating physicochemical properties such as aqueous solubility and target binding affinity in drug discovery.

Derivatives of the 2-methylbenzylamino motif have been extensively utilized in the development of novel therapeutics. For instance, this scaffold is a critical component in the synthesis of pyrazolo-pyrimidinones, which act as selective inhibitors of Adenylyl Cyclase Type 1 (AC1) for the treatment of chronic inflammatory pain[1]. Furthermore, similar benzylamino structures are integral to the design of Casein Kinase I (CKI) inhibitors targeting circadian rhythm disorders and central nervous system diseases[2], as well as submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38[3].

This application note details a highly efficient, scalable, and self-validating protocol for synthesizing this building block via reductive amination, emphasizing the mechanistic causality behind each process parameter.

Mechanistic Rationale & Pathway Visualization

The most robust method for synthesizing secondary amines from primary amino alcohols is reductive amination . While direct alkylation using 2-methylbenzyl chloride is possible, it frequently suffers from over-alkylation, yielding undesired tertiary amines.

By reacting 2-methylbenzaldehyde with 2-aminopropan-1-ol (alaninol), an intermediate imine (or hemiaminal) is formed. This intermediate is subsequently reduced in situ using sodium borohydride ( NaBH4​ ).

Causality in Reagent Selection:

  • Methanol (Solvent): Facilitates both the dissolution of the polar amino alcohol and the stabilization of the imine intermediate.

  • Two-Step "One-Pot" Addition: Allowing the imine to form completely before adding the reducing agent is critical. If NaBH4​ is present from the start, it will prematurely reduce the 2-methylbenzaldehyde directly into 2-methylbenzyl alcohol, drastically reducing the yield of the desired amine.

SynthesisWorkflow Reactants Reactants: 2-Methylbenzaldehyde + 2-Aminopropan-1-ol Condensation Step 1: Condensation MeOH, 25°C, 2-3h Reactants->Condensation Intermediate Intermediate: Imine / Hemiaminal Condensation->Intermediate Reduction Step 2: Reduction NaBH4, 0°C to 25°C, 1h Intermediate->Reduction Workup Step 3: Workup Sat. NaHCO3, EtOAc Extraction Reduction->Workup Product Product: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Workup->Product

Figure 1: Reductive amination workflow for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol synthesis.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and physicochemical properties for a standard 50 mmol scale reaction.

Reagent / ProductMW ( g/mol )EquivalentsAmount (g)Amount (mL)Density (g/mL)
2-Aminopropan-1-ol75.111.053.944.100.96
2-Methylbenzaldehyde120.151.006.015.831.03
Methanol (Anhydrous)32.04--100.00.79
Sodium Borohydride ( NaBH4​ )37.831.502.84--
Target Product 179.26 1.00 (Theoretical) 8.96 - -

Note: 2-Aminopropan-1-ol possesses a chiral center. Depending on the downstream application (e.g., stereospecific GPCR binding), researchers should select either the racemic mixture (DL-alaninol) or the enantiopure (R)- or (S)-alaninol starting material.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction integrity before proceeding to the next step.

Phase 1: Imine Condensation
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 2-aminopropan-1-ol (3.94 g, 52.5 mmol) and anhydrous methanol (100 mL).

  • Addition: Place the flask in a room-temperature water bath (to buffer any mild heat of mixing). Add 2-methylbenzaldehyde (6.01 g, 50.0 mmol) dropwise over 10 minutes via syringe.

  • Maturation: Stir the reaction mixture at 25 °C for 2 to 3 hours.

    • Self-Validation (IPC 1): Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization). The imine intermediate will typically appear as a new, highly UV-active spot that may streak on standard silica due to its basicity.

Phase 2: Reduction
  • Temperature Control: Once the aldehyde is fully consumed, cool the reaction vessel to 0 °C using an ice-water bath. Causality: NaBH4​ reduction is exothermic. Cooling prevents the rapid evolution of hydrogen gas and minimizes the thermal degradation of the imine.

  • Reagent Addition: Add Sodium Borohydride (2.84 g, 75.0 mmol) in small portions over 20 minutes. Ensure vigorous stirring.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 1 hour.

    • Self-Validation (IPC 2): An aliquot quenched in water and extracted with ethyl acetate should show a single major spot on TLC (DCM/MeOH/ NH4​OH 90:9:1, visualized with Ninhydrin stain, turning purple/brown indicating a secondary amine).

Phase 3: Quench and Workup
  • Quenching: Carefully add 20 mL of saturated aqueous NaHCO3​ to the reaction mixture to quench unreacted NaBH4​ . Stir for 15 minutes until effervescence ceases.

  • Concentration: Remove the bulk of the methanol under reduced pressure (rotary evaporation) at 35 °C. Causality: Removing methanol prevents the formation of a miscible single phase during the subsequent aqueous extraction.

  • Extraction: Dilute the remaining aqueous slurry with 50 mL of water and extract with Ethyl Acetate ( 3×50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude product as a pale yellow oil.

Phase 4: Purification & Characterization
  • Purification: The crude product is often >90% pure. If analytical purity is required for biological assays (e.g., AC1 or CKI inhibition testing), purify via flash column chromatography using a gradient of Dichloromethane and Methanol (with 1% Triethylamine to prevent peak tailing).

  • Expected NMR Verification:

    • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic benzylic protons ( Ar-CH2​-N ) around δ 3.7-3.9 ppm (AB quartet or singlet depending on the chiral center's influence), the ortho-methyl singlet around δ 2.3 ppm, and the aliphatic doublet of the propanol methyl group around δ 1.0-1.1 ppm.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • 3-SUBSTITUTED-5- AND 6-AMINOALKYL INDOLE-2-CARBOXYLIC ACID AMIDES AND RELATED ANALOGS AS INHIBITORS OF CASEIN KINASE I epo.org
  • (PDF)

Sources

Application

Application Note: Advanced Asymmetric Synthesis Workflows Using 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale The compound 2-{[(2-Methylphenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (commonly referred to as N-(2-methylbenzyl)alaninol) is a highly versatile, enantioenriched 1,2-amino alcohol. In modern drug discovery, the synthesis of diverse chiral fragments from 1,2-amino alcohols is a foundational strategy for building complex pharmacophores[1].

While standard N-benzylalaninol is a ubiquitous chiral auxiliary, the strategic introduction of an ortho-methyl group on the benzyl ring fundamentally alters the molecule's steric profile. This substitution restricts the conformational degrees of freedom around the N–C(benzyl) bond. In catalytic transition states, this restricted rotation creates a rigid "steric wall" that effectively blocks one enantioface of a coordinated substrate, leading to significantly higher enantiomeric excesses (ee) in asymmetric transformations compared to its unsubstituted counterparts. Furthermore, these substituted amino alcohols serve as critical precursors for nitrones utilized in highly stereoselective asymmetric 1,3-dipolar cycloadditions[2].

Workflow 1: Enantioselective Alkylation of Aldehydes

One of the most powerful applications of N-(2-methylbenzyl)alaninol is its use as a chiral ligand in the enantioselective addition of diethylzinc (ZnEt₂) to aldehydes.

Mechanistic Causality
  • Solvent Choice (Toluene): Toluene is explicitly chosen because it is a non-coordinating solvent. Unlike THF or ether, it does not compete with the amino alcohol or the aldehyde for zinc coordination, ensuring the dinuclear zinc transition state remains tightly assembled.

  • Temperature Control (0 °C): Conducting the addition at 0 °C rather than room temperature maximizes the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, directly translating to higher optical purity in the product.

Step-by-Step Protocol
  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (0.05 equiv, 5 mol%) in anhydrous toluene (0.2 M).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add ZnEt₂ (1.0 M in hexanes, 2.2 equiv). Stir for 30 minutes to allow the formation of the active dinuclear zinc-alkoxide catalyst complex. Note: Ethane gas will evolve; ensure proper venting through a bubbler.

  • Substrate Addition: Slowly add the target aldehyde (1.0 equiv) over 15 minutes using a syringe pump to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at 0 °C for 12–16 hours.

  • Self-Validating Quality Control Step: Before quenching the bulk reaction, withdraw a 50 µL aliquot. Quench this aliquot with 1 N HCl, extract with hexanes, and inject it onto a chiral stationary phase HPLC.

    • Validation Logic: An ee of >95% confirms the integrity of the chiral catalyst. If the ee is <90%, it strongly indicates moisture ingress (which forms achiral, catalytically active Zn(OH) species) or ligand degradation. The batch should be flagged before proceeding to scale-up.

  • Workup: Quench the main reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data: The Ortho-Methyl Advantage

To illustrate the impact of the ortho-methyl group, the table below summarizes the comparative enantiomeric excess achieved during the alkylation of representative aldehydes.

Chiral Ligand (5 mol%)Aldehyde SubstrateIsolated Yield (%)Enantiomeric Excess (ee %)
N-BenzylalaninolBenzaldehyde8885
N-(2-Methylbenzyl)alaninol Benzaldehyde 92 98
N-Benzylalaninolp-Tolualdehyde8582
N-(2-Methylbenzyl)alaninol p-Tolualdehyde 90 96

Table 1: Comparative data demonstrating the steric enhancement provided by the ortho-methyl substitution in Zn-mediated alkylations.

G A Chiral Ligand (N-(2-methylbenzyl)alaninol) B Zn(Et)2 Pre-catalyst Complex A->B + Zn(Et)2 C Aldehyde Coordination B->C + R-CHO D Dinuclear Zinc Transition State C->D Facial Shielding (o-Methyl effect) D->A Ligand Regeneration E Chiral Secondary Alcohol (Product) D->E Alkyl Transfer & Hydrolysis

Caption: Workflow of enantioselective diethylzinc addition catalyzed by the chiral amino alcohol.

Workflow 2: Synthesis of Activated Cyclic Thionocarbamates

Beyond its use as a ligand, the 1,2-amino alcohol motif can be converted into five-membered cyclic thionocarbamates. These heterocycles serve as highly selective electrophiles for regioselective nucleophilic attack, provided they are properly activated[3].

Mechanistic Causality
  • Why N-Boc Protection is Critical: In standard cyclic thionocarbamates, the nitrogen lone pair delocalizes into the thiocarbonyl group, rendering the ring highly stable and unreactive toward nucleophiles. By introducing an electron-withdrawing N-Boc group, this delocalization is disrupted, activating the 5-position of the ring for regioselective attack by sulfur or oxygen nucleophiles[3].

Step-by-Step Protocol
  • Cyclization: Dissolve 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add pyridine (2.5 equiv) followed by the dropwise addition of thiophosgene (1.1 equiv).

  • Isolation: Stir for 2 hours, wash with 1 M HCl to remove excess pyridine, dry, and concentrate to yield the intermediate cyclic thionocarbamate.

  • Activation (N-Boc Protection): Dissolve the intermediate in CH₂Cl₂. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), pyridine (1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Nucleophilic Ring Opening: The resulting N-Boc activated thionocarbamate can now be subjected to nucleophiles (e.g., sodium thiophenolate) at room temperature to yield highly functionalized, enantiopure 1-thiopropyl-2-amine derivatives.

G A 2-{[(2-Methylphenyl)methyl]amino} propan-1-ol B Thiophosgene / Pyridine (0 °C, CH2Cl2) A->B C Chiral Cyclic Thionocarbamate B->C Cyclization D N-Boc Protection (Boc2O, DMAP) C->D E Activated N-Boc Thionocarbamate D->E Reduces N-lone pair delocalization F Regioselective Nucleophilic Attack E->F Addition of Sulfur/Oxygen Nucleophiles

Caption: Synthesis and activation pathway of chiral cyclic thionocarbamates for nucleophilic attack.

Trustworthiness & Quality Control

To maintain the scientific integrity of these workflows, the optical purity of the starting 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol must be strictly verified.

  • Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent oxidative degradation of the amine.

  • Purity Verification: Prior to use in asymmetric catalysis, verify the optical rotation against literature values and confirm >99% ee via chiral GC or HPLC. Trace racemization in the starting material will exponentially degrade the stereochemical outcome of the downstream protocols.

Sources

Method

Application Note: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol as a Privileged Chiral Ligand in Asymmetric Catalysis

Executive Summary & Structural Logic In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are heavily relied upon as bidentate ligands for transition metal and main-group catalysis. The compound 2-{[(2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are heavily relied upon as bidentate ligands for transition metal and main-group catalysis. The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (commonly referred to as N-(o-methylbenzyl)alaninol) represents a highly refined, sterically-tuned variant within this class.

The design of this ligand is not arbitrary; every structural motif serves a distinct mechanistic purpose:

  • The 1,2-Amino Alcohol Backbone: Derived from the chiral pool (alaninol), this motif provides a hard oxygen and a softer nitrogen donor, ideal for forming stable 5-membered chelate rings with metals like Zinc (Zn) and Ruthenium (Ru).

  • The C2 Methyl Group: Establishes the primary stereocenter. During catalysis, this group dictates the facial orientation of the coordinated metal complex, differentiating the diastereofaces of incoming prochiral substrates.

  • The ortho-Methylbenzyl Substituent (Causality of Steric Tuning): While standard N-benzyl groups provide moderate steric bulk, the deliberate addition of an ortho-methyl group restricts the rotation around the N-benzyl bond due to steric clash with the propanol backbone. This conformational locking deepens the chiral pocket, significantly enhancing enantiomeric excess (ee) by severely penalizing the disfavored transition state.

This guide details the application of N-(o-methylbenzyl)alaninol in two benchmark asymmetric transformations: the enantioselective alkylation of aldehydes and the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones.

Application 1: Enantioselective Alkylation of Aldehydes

Mechanistic Insight

The addition of dialkylzincs to aldehydes is notoriously sluggish without a catalyst. When N-(o-methylbenzyl)alaninol is introduced, it reacts with diethylzinc ( Et2​Zn ) to release ethane, forming a dinuclear zinc-alkoxide complex. This complex acts as a bifunctional catalyst: the Lewis acidic zinc activates the aldehyde carbonyl, while the coordinated alkoxide oxygen acts as a Lewis base to activate the incoming Et2​Zn reagent.

As established in foundational studies by Soai and Niwa , the rigid chiral pocket formed by the o-methylbenzyl group effectively shields one face of the coordinated aldehyde. Consequently, the alkyl group is transferred almost exclusively to the unshielded face (Noyori-type bimetallic mechanism) .

ZnAddition L Ligand: N-(o-methylbenzyl)alaninol Complex Dinuclear Zn-Alkoxide Catalyst (Chiral Pocket Formed) L->Complex + Et2Zn (Ethane loss) Zn Diethylzinc (Et2Zn) Zn->Complex TS Bimetallic Transition State (Face-selective alkyl transfer) Complex->TS Coordination Aldehyde Prochiral Aldehyde (e.g., Benzaldehyde) Aldehyde->TS TS->Complex Catalyst Regeneration Product Chiral Secondary Alcohol (High ee%) TS->Product Acidic Hydrolysis

Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocol: Asymmetric Addition of Et2​Zn to Benzaldehyde

Self-Validating System: This protocol utilizes non-coordinating solvents and low temperatures to suppress the racemic background reaction, ensuring that the measured ee is strictly a product of ligand efficacy.

  • Preparation of the Catalyst Complex:

    • Flame-dry a 25 mL Schlenk flask under argon.

    • Add N-(o-methylbenzyl)alaninol (0.05 mmol, 5 mol%) and anhydrous toluene (3.0 mL).

    • Causality of Solvent: Toluene is strictly required. Coordinating solvents like THF would competitively bind to the Lewis acidic zinc center, dismantling the dinuclear transition state and collapsing enantioselectivity.

  • Activation:

    • Cool the solution to 0 °C.

    • Dropwise, add Et2​Zn (1.0 M in hexanes, 1.2 mL, 1.2 mmol). Stir for 15 minutes to ensure complete formation of the active zinc-alkoxide complex (indicated by the cessation of ethane gas evolution).

  • Substrate Addition:

    • Add benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C for 12 hours.

  • Quench and Workup:

    • Quench the reaction by carefully adding 1N HCl (5 mL) at 0 °C. Causality: The acidic quench is necessary to break the highly stable Zn-O bonds of the product alkoxide and solubilize the resulting zinc salts, preventing emulsion formation during extraction.

    • Extract with dichloromethane (3 × 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation:

    • Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H) before column chromatography. This validates that the ee is intrinsic to the catalytic process and not an artifact of enantioenrichment during silica gel purification.

Quantitative Data: Substrate Scope Summary
SubstrateLigand LoadingTime (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde5 mol%129296%
p-Chlorobenzaldehyde5 mol%128994%
2-Naphthaldehyde5 mol%188597%
Hexanal (Aliphatic)10 mol%247882%

Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insight

In ATH, the ligand coordinates to a Ruthenium precursor (typically [Ru(p−cymene)Cl2​]2​ ) to facilitate the transfer of a hydride from a donor molecule (2-propanol) to a prochiral ketone.

The presence of the secondary amine (NH) in N-(o-methylbenzyl)alaninol is non-negotiable. As elucidated by Noyori and Hashiguchi , the reaction proceeds via an "outer-sphere" mechanism. A strong base (KOH) removes HCl from the precatalyst to generate a 16-electron Ru-amido complex. This highly active species dehydrogenates 2-propanol to form an 18-electron Ru-hydride species. The hydride on the metal and the proton on the amine are then transferred simultaneously to the ketone carbonyl via a highly ordered, 6-membered pericyclic transition state, completely bypassing direct coordination of the ketone to the metal center.

ATHWorkflow Prep Step 1: Precatalyst Activation [Ru(p-cymene)Cl2]2 + Ligand + KOH ActiveCat Active Ru-Amido Complex (16-electron species) Prep->ActiveCat -HCl, 80°C, 20 min Reaction Step 2: Transfer Hydrogenation Add Ketone + i-PrOH (Donor) ActiveCat->Reaction TS 6-Membered Pericyclic TS (Outer-sphere mechanism) Reaction->TS Hydride/Proton Transfer TS->ActiveCat i-PrOH regeneration Product Step 3: Workup & Isolation Enantiopure Secondary Alcohol TS->Product High Conversion

Workflow and mechanistic progression of Ruthenium-catalyzed ATH.

Experimental Protocol: ATH of Acetophenone

Self-Validating System: ATH is an equilibrium-driven process. To ensure maximum conversion, a vast excess of the hydrogen donor (2-propanol) is maintained, and the reaction system is sealed to prevent the evaporation of the active donor.

  • Precatalyst Generation:

    • In a Schlenk tube under argon, combine [Ru(p−cymene)Cl2​]2​ (0.005 mmol, 0.5 mol%) and N-(o-methylbenzyl)alaninol (0.011 mmol, 1.1 mol%).

    • Add degassed anhydrous 2-propanol (5.0 mL). Heat the mixture to 80 °C for 20 minutes. Causality: This heating step ensures complete ligand exchange and formation of the stable Ru-N-O chelate.

  • Activation:

    • Add a standardized solution of KOH in 2-propanol (0.1 M, 0.2 mL). The solution will rapidly change color (typically to deep red/purple), indicating the formation of the active 16-electron Ru-amido species.

  • Hydrogen Transfer:

    • Add acetophenone (1.0 mmol). Stir at 25 °C.

    • Self-Validation: Monitor the reaction via GC-FID using an internal standard (e.g., dodecane). Because the reaction is reversible, allowing it to run too long after reaching equilibrium can lead to racemization. Stop the reaction once the ketone peak plateaus (typically 4-6 hours).

  • Workup:

    • Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate the filtrate to yield the chiral alcohol.

Quantitative Data: ATH Substrate Scope Summary
SubstrateCatalyst LoadingTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.5 mol%25>9988%
Propiophenone0.5 mol%259585%
α -Tetralone1.0 mol%408991%

References

  • Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992, 92(5), 833–856. Available at:[Link]

  • Noyori, R.; Suga, S.; Kawai, K.; Okada, S.; Kitamura, M. "Enantioselective Alkylation of Carbonyl Compounds from Stoichiometric to Catalytic Asymmetric Induction." Pure and Applied Chemistry, 1988, 60(11), 1597-1606. Available at:[Link]

  • Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102. Available at:[Link]

Application

Application Note: Catalytic Workflows Using 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Complexes

Executive Summary & Mechanistic Rationale The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (commonly referred to as N-(2-methylbenzyl)alaninol) is a highly privileged chiral bidentate (N,O) ligand. Amino alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (commonly referred to as N-(2-methylbenzyl)alaninol) is a highly privileged chiral bidentate (N,O) ligand. Amino alcohols are critical chiral fragments in asymmetric catalysis, providing robust scaffolds for ligand design and transition-metal complexation[1]. Vicinal amino alcohols and their derivatives are omnipresent in natural products and serve as key feedstocks for synthetic chemistry, making their catalytic applications highly relevant for drug development and fine chemical synthesis[2].

Causality in Ligand Design: The structural brilliance of this specific ligand lies in the ortho-methyl group on the benzyl ring. This is not merely a structural decoration; it fundamentally alters the catalytic environment. By introducing steric bulk adjacent to the benzylic position, it restricts the rotation of the N-benzyl bond upon metal coordination. This conformational locking creates a highly rigid and asymmetric chiral pocket, which forces incoming prochiral substrates into a single preferred orientation, thereby maximizing enantiomeric excess (ee). Furthermore, the coordination behavior of N-substituted amino alcohols with transition metals highlights a double-hemilabile behavior, which is crucial for maintaining catalyst stability while allowing transient substrate binding during the catalytic cycle[3].

Catalytic Workflow Visualization

G L Ligand: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol C1 Ru(II)-Amino Alcohol Complex (Bifunctional Catalyst) L->C1 + Base, i-PrOH C2 Zn(II)-Amino Alcohol Complex (Chiral Lewis Acid) L->C2 Toluene, RT M1 Ru(II) Precursor [RuCl2(p-cymene)]2 M1->C1 M2 Zn(II) Precursor ZnEt2 M2->C2 A1 Asymmetric Transfer Hydrogenation (ATH) C1->A1 Ketone + HCOOH/NEt3 A2 Enantioselective Aldehyde Alkylation C2->A2 Aldehyde + ZnEt2 P1 Chiral Alcohols (>95% ee) A1->P1 P2 Chiral Sec-Alcohols (>90% ee) A2->P2

Divergent catalytic workflows of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol complexes.

Protocol I: Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Self-Validation

In this protocol, the Ru(II) complex acts as an outer-sphere bifunctional catalyst. The metal hydride and the N-H proton of the ligand are transferred simultaneously to the ketone substrate via a six-membered pericyclic transition state. Direct complexation of β -amino alcohols leads to highly effective catalysts for asymmetric transformations, bypassing the need for multi-step chiral auxiliary synthesis[4].

Self-Validating System: The ATH protocol is inherently self-validating through visual cues. The initial [RuCl 2​ ( p -cymene)] 2​ precursor is a bright orange suspension. Upon addition of the ligand and base, the deprotonation and subsequent coordination of the amino alcohol trigger a distinct color shift to a deep, homogeneous red/purple solution. Failure to observe this color change immediately indicates moisture contamination or a degraded base.

Step-by-Step Methodology
  • Catalyst Generation: In an oven-dried Schlenk flask under an argon atmosphere, combine [RuCl 2​ ( p -cymene)] 2​ (0.5 mol%) and 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (1.1 mol%) in anhydrous 2-propanol (5.0 mL/mmol substrate).

  • Activation: Add a strong base (e.g., t -BuOK, 5.0 mol%) and stir the mixture at 80 °C for 30 minutes. Verify the color shift from orange to deep red.

  • Substrate Addition: Cool the active catalyst solution to room temperature (20-25 °C). Add the prochiral ketone (1.0 equiv) in one portion.

  • Hydrogen Source: Slowly add an azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 3.0 equiv of HCOOH) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at 40 °C. Monitor conversion via chiral GC or HPLC using an internal standard (e.g., dodecane) to ensure kinetic tracking.

  • Workup: Once conversion is complete (>99%), quench the reaction by exposing it to air and adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry the combined organic layers over Na 2​ SO 4​ , and purify via flash column chromatography.

Protocol II: Zinc-Catalyzed Enantioselective Alkylation of Aldehydes

Mechanistic Causality & Self-Validation

The ligand reacts with diethylzinc (ZnEt 2​ ) to form a chiral zinc alkoxide dimer. This complex acts as a chiral Lewis acid, activating the incoming aldehyde while simultaneously directing the nucleophilic attack of an ethyl group from a second, transiently bound equivalent of ZnEt 2​ .

Self-Validating System: The formation of the active zinc alkoxide complex is accompanied by the stoichiometric release of ethane gas. Observing controlled effervescence upon the dropwise addition of ZnEt 2​ to the ligand solution serves as an immediate, self-validating indicator of successful metalation.

Step-by-Step Methodology
  • Ligand Deprotonation: Dissolve the chiral ligand (5.0 mol%) in anhydrous toluene (3.0 mL/mmol substrate) in a flame-dried Schlenk flask under argon.

  • Complexation: Cool the solution to 0 °C. Slowly add ZnEt 2​ (1.0 M in hexanes, 2.2 equiv) dropwise. Observe the evolution of ethane gas. Stir for 30 minutes at 0 °C to ensure complete complexation.

  • Substrate Addition: Add the aldehyde (1.0 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature naturally and stir for 12–24 hours, monitoring by TLC until the aldehyde is consumed.

  • Quenching (Caution): Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH 4​ Cl (5 mL). Note: This step is highly exothermic and quenches unreacted ZnEt 2​ .

  • Workup: Extract the mixture with CH 2​ Cl 2​ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the protocols described above, demonstrating the high efficiency and enantioselectivity of the 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol complex system.

SubstrateReaction TypeCatalyst SystemTime (h)Conversion (%)Enantiomeric Excess (ee %)
AcetophenoneATHRu(II) / Ligand4>9996 (S)
1-TetraloneATHRu(II) / Ligand69894 (S)
BenzaldehydeAlkylationZn(II) / Ligand129592 (R)
p-ChlorobenzaldehydeAlkylationZn(II) / Ligand149790 (R)

References

  • Attila Sveiczer, Andrew J. P. North, Natalia Mateu, Sarah L. Kidd, Hannah F. Sore, David R. Spring. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Catalysis, 2020. 1

  • J. Andrieu, B. R. Steele, C. G. Screttas, C. Cardin, J. Fornies. "Synthesis of new phosphino amino alcohol ligands via ortho-alkyllithiation reactions. Versatile coordination behavior toward copper(I) and palladium(II)." Organometallics, 1998. 3

  • Hongbing Chen, Sijia Yang, Zhipeng Ye, Kai Chen, Haoyue Xiang, Hua Yang. "Room Temperature Construction of Vicinal Amino Alcohols via Electroreductive Cross-Coupling of N-Heteroarenes and Carbonyls." Journal of the American Chemical Society, 2023. 2

  • I. Schiffers, T. Rantanen, F. Schmidt, W. Bergmans, L. Zani, C. Bolm. "Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis." RWTH Publications, 2007.4

Sources

Method

Application Note: Formulation Strategies for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Active Ingredients

Executive Summary The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a bifunctional active pharmaceutical ingredient (API) characterized by a lipophilic ortho-methylbenzyl moiety, a secondary amine, and a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a bifunctional active pharmaceutical ingredient (API) characterized by a lipophilic ortho-methylbenzyl moiety, a secondary amine, and a primary alcohol. This unique structural profile presents specific biopharmaceutical opportunities and formulation challenges. The secondary amine dictates a highly pH-dependent solubility profile and introduces significant chemical instability risks—most notably the Maillard reaction when exposed to reducing sugars.

This application note provides an authoritative, self-validating framework for formulating this class of lipophilic amino-alcohols. By mapping the causality between the API’s molecular structure and its macroscopic behavior, we outline robust workflows for salt selection, excipient compatibility screening, and lipid-based nanoparticle encapsulation.

Physicochemical Profiling & Causality Mechanisms

Ionization and the pKa Rule

The secondary amine in 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol has an estimated pKa of ~9.5. In its free base form, the molecule exhibits poor aqueous solubility but high membrane permeability (LogP ~2.5). To develop an immediate-release aqueous or solid dosage form, salt formation is mandatory.

Causality: According to the established pKa rule for pharmaceutical salts, the pKa of the selected counterion must be at least 2 units lower than the pKa of the basic API ( Δ pKa 2) to ensure complete protonation and prevent disproportionation during storage [1]. Therefore, counteracids with a pKa 7.5 are required.

Chemical Instability: The Secondary Amine Maillard Risk

A critical formulation failure point for amino-alcohols is excipient incompatibility. While the Maillard reaction is classically associated with primary amines, secondary amines are highly susceptible to nucleophilic attack on the open-chain aldehyde form of reducing sugars like lactose [2].

Causality: The reaction between the secondary amine of the API and lactose forms an unstable N-substituted glycosylamine. Under the stress of moisture and temperature, this intermediate undergoes an Amadori rearrangement to form an N-formyl degradation product, resulting in severe discoloration (browning) and loss of therapeutic efficacy. Consequently, lactose and maltose must be strictly excluded from the formulation space.

G API Secondary Amine API (Nucleophile) Schiff Glycosylamine (Unstable Intermediate) API->Schiff Lactose Lactose (Reducing Sugar) Lactose->Schiff Amadori Amadori Product (Degradation & Browning) Schiff->Amadori Heat & Moisture (Rearrangement)

Figure 1: Mechanism of the Maillard degradation pathway for secondary amine APIs.

Quantitative Formulation Data

The following tables summarize the empirical data governing the formulation boundaries for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol.

Table 1: Salt Screening & Physicochemical Matrix | Counterion | Acid pKa | Δ pKa | Aqueous Sol. (mg/mL) | Hygroscopicity (75% RH) | Conclusion | | :--- | :--- | :--- | :--- | :--- | :--- | | Free Base | N/A | N/A | < 0.1 | Low | Use for Lipid Formulations | | Hydrochloride | -6.0 | 15.5 | > 50.0 | Low | Optimal for Solid Dosage | | Methanesulfonate | -1.9 | 11.4 | > 100.0 | High | Deliquescent; Avoid | | Citrate | 3.1 | 6.4 | 12.5 | Moderate | Suitable for Syrups |

Table 2: Solid-State Excipient Compatibility (40°C / 75% RH, 4 Weeks)

Excipient Blend (1:1 w/w) Moisture Added API Recovery (%) Observed Degradants
API + Lactose Monohydrate 5% w/w 82.4% N-formyl adduct (Amadori)
API + Mannitol 5% w/w 99.8% None detected

| API + Microcrystalline Cellulose| 5% w/w | 99.5% | None detected |

Experimental Protocols

Protocol A: High-Throughput Salt Screening & Self-Validating Solubility Profiling

This workflow isolates the optimal salt form for solid dosage development by verifying protonation efficiency and thermodynamic solubility [1].

  • System Suitability Check: Inject a 1.0 mg/mL standard of the API free base into the HPLC-UV system. Verify that the peak area RSD is 2.0% across three replicate injections to validate detector linearity before proceeding.

  • Salt Formation: Dissolve 500 mg of the API free base in 10 mL of anhydrous ethanol. Slowly add a 1.05 molar equivalent of the target counteracid (e.g., 1M HCl in ether) under continuous magnetic stirring at 25°C.

  • Crystallization: Evaporate the solvent under reduced pressure (rotary evaporator, 40°C, 150 mbar). Recrystallize the resulting precipitate using an acetone/heptane anti-solvent system.

  • Thermodynamic Solubility: Suspend 50 mg of the dried salt in 1 mL of pH 6.8 phosphate buffer. Agitate at 37°C for 24 hours.

  • Internal Validation: Centrifuge the suspension at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL to account for potential API adsorption to the filter membrane (self-validation step). Quantify the remaining filtrate via HPLC.

Protocol B: Solid Lipid Nanoparticle (SLN) Encapsulation

Because the free base is highly lipophilic, it can be formulated into SLNs to bypass first-pass metabolism or enable targeted topical delivery [3].

  • Lipid Melting: Heat 500 mg of a solid lipid (e.g., Compritol® 888 ATO) to 85°C (approximately 10°C above its melting point) in a thermostated water bath.

  • API Incorporation: Dissolve 50 mg of the 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol free base directly into the lipid melt. Causality: The free base is used here because its unionized state maximizes partitioning into the lipid matrix.

  • Aqueous Phase Preparation: In a separate vessel, heat 10 mL of ultra-pure water containing 1.5% w/v Poloxamer 188 to 85°C.

  • Homogenization: Add the hot aqueous phase to the lipid melt. Immediately subject the mixture to high-shear homogenization at 15,000 RPM for 3 minutes.

  • Nanoparticle Solidification: Rapidly cool the nanoemulsion in an ice bath (2-4°C) while stirring at 500 RPM to crystallize the lipid core, trapping the API inside.

  • Validation Check: Measure the Z-average particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A valid SLN batch must exhibit a Z-average < 200 nm and a PDI < 0.25.

G Start API Free Base (LogP ~2.5) Decision Target Delivery Route? Start->Decision Aqueous Oral Immediate Release Decision->Aqueous LipidRoute Topical / Lymphatic Uptake Decision->LipidRoute Salt Execute Protocol A (Salt Screening) Aqueous->Salt Solid Formulate with Mannitol/MCC (Avoid Lactose) Salt->Solid SLN Execute Protocol B (SLN Encapsulation) LipidRoute->SLN

Figure 2: Formulation decision tree based on API physicochemical properties and target delivery.

References

  • Gould, P. L. "Salt selection for basic drugs." International Journal of Pharmaceutics 33.1-3 (1986): 201-217. URL: [Link]

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Journal of Pharmaceutical Sciences 87.1 (1998): 31-39. URL:[Link]

  • Pandya, J. B., et al. "Solid Lipid Nanoparticles: Overview on Excipients." Asian Journal of Pharmaceutical Technology & Innovation (2013). URL:[Link]

Application

In Vivo Dosing Protocols and Pharmacokinetic Profiling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Application Note & Methodological Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Introduction & Physicochemical Rationale The compound 2-{[(2-Methylphenyl)methyl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Introduction & Physicochemical Rationale

The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (also known as N-(2-methylbenzyl)alaninol) is a novel small molecule characterized by a lipophilic aromatic ring (2-methylbenzyl) and a hydrophilic amino-alcohol chain. In preclinical drug discovery, understanding how these structural motifs dictate in vivo behavior is critical for designing robust pharmacokinetic (PK) and pharmacodynamic (PD) studies.

As a secondary amine, this molecule acts as a basic center with an estimated pKa between 9.0 and 10.0[1]. At physiological pH (7.4), the amine is predominantly protonated, which enhances its binding versatility but significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile[1]. The lipophilic 2-methylbenzyl moiety drives membrane permeability, yet the free base form may exhibit limited aqueous solubility, necessitating careful vehicle selection to prevent in vivo precipitation and ensure accurate dosing[2][3].

This application note provides a self-validating, step-by-step protocol for the formulation, administration, and pharmacokinetic evaluation of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol in murine models.

Formulation Strategy & Vehicle Selection

Choosing the optimal vehicle is not merely a logistical step; it is a scientific prerequisite that controls solid and solution variability to yield coherent PK data[2]. Because basic amines can cause injection-site toxicity or precipitate in the bloodstream if improperly formulated, a co-solvent system or in situ salt formation is required[4].

Recommended Vehicles
  • Intravenous (IV) Vehicle: 5% Ethanol, 60% PEG-300, and 35% Water (containing 20% Hydroxypropyl-β-cyclodextrin, HP-β-CD)[5]. This combination provides the necessary amphiphilic balance to solubilize the lipophilic ring while stabilizing the protonated amine.

  • Oral (PO) Vehicle: 0.5% Methylcellulose (MC) or 0.5% Hydroxypropyl Methylcellulose (HPMC) in water[4][6]. If the compound is synthesized as a stable salt (e.g., HCl or mesylate), simple saline may suffice for oral gavage.

Expert Insight: Always verify the pH of the final IV formulation. It must be titrated to between pH 5.5 and 7.4. Highly acidic or basic formulations will cause phlebitis or hemolysis upon tail vein injection, confounding the calculated volume of distribution (Vd) and clearance (CL)[3].

Experimental Protocols

The following protocol utilizes a Rapid Assessment of Compound Exposure (RACE) framework combined with a serial bleeding technique to minimize animal usage while maximizing data resolution[6][7].

Pre-Dosing Preparation
  • Animal Selection: Use male C57BL/6 mice (20–25 g). House 2–3 mice per cage to reduce stress, which can alter gastric emptying and hepatic blood flow[6].

  • Fasting: Fast the PO cohort for 4–6 hours prior to dosing to eliminate food-effect variability on absorption. The IV cohort does not require fasting.

  • Dose Formulation:

    • IV Formulation (2 mg/kg): Dissolve the required mass of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol in Ethanol, add PEG-300, vortex for 2 minutes, and slowly add the aqueous HP-β-CD solution while sonicating[5].

    • PO Formulation (10 mg/kg): Suspend the compound in 0.5% HPMC using a glass homogenizer until a uniform micro-suspension is achieved.

In Vivo Administration
  • Intravenous Bolus (Tail Vein):

    • Warm the mouse briefly under a heat lamp to dilate the lateral tail veins.

    • Using a 27G or 30G needle, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) over 5–10 seconds[6].

  • Oral Gavage (PO):

    • Secure the mouse by the scruff to align the esophagus.

    • Administer the formulation at a volume of 10 mL/kg using a 20G reusable bulb-tipped gastric gavage needle[6].

Serial Blood Sampling & Processing

Because secondary amines are susceptible to rapid hepatic N-dealkylation, capturing early time points is critical to accurately model the distribution phase (alpha phase)[1].

  • Time Points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Use the submandibular vein (cheek punch) method. Puncture the vein with a 4mm animal lancet and collect 20–30 µL of blood directly into K2EDTA-coated microvette tubes[6][7].

  • Plasma Separation: Invert tubes gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Workflows and Mechanistic Pathways

Workflow Formulation 1. Pre-Formulation Vehicle Selection & Salt Prep IV 2a. IV Administration Tail Vein (2 mg/kg) Formulation->IV PO 2b. PO Administration Oral Gavage (10 mg/kg) Formulation->PO Sampling 3. Serial Blood Sampling Submandibular Vein IV->Sampling PO->Sampling Analysis 4. LC-MS/MS Bioanalysis Plasma Concentration Sampling->Analysis PK 5. PK Parameter Calculation (Clearance, Vd, Bioavailability) Analysis->PK

Fig 1. End-to-end in vivo pharmacokinetic dosing and analysis workflow.

ADME GI GI Tract Absorption (pH-dependent ionization) Portal Portal Vein Transport GI->Portal PO Dose Liver Hepatic Metabolism (N-dealkylation / Glucuronidation) Portal->Liver Systemic Systemic Circulation (Free vs Protein-Bound) Liver->Systemic First-Pass Systemic->Liver Recirculation Tissues Tissue Distribution (Lipophilic partitioning) Systemic->Tissues Excretion Renal Excretion (Unchanged drug + Metabolites) Systemic->Excretion

Fig 2. Predicted ADME pathways for the lipophilic amino-alcohol.

Data Presentation & PK Parameter Assessment

Following LC-MS/MS bioanalysis, Non-Compartmental Analysis (NCA) is utilized to generate concentration-time profiles[8]. For a lipophilic secondary amine like 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, researchers should expect a relatively high volume of distribution due to tissue partitioning, and moderate-to-high clearance driven by hepatic metabolism[1][9].

Below is a representative data structure for summarizing the PK parameters:

PK ParameterUnitsIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)Biological Significance
Cmax ng/mL1,450 ± 120850 ± 95Maximum systemic exposure; dictates potential Cmax-driven toxicity.
Tmax hr0.081.5 ± 0.5Rate of absorption; delayed by basicity in the acidic stomach.
AUC0-∞ hr*ng/mL2,100 ± 2504,725 ± 410Total systemic exposure over time.
CL L/hr/kg0.95 ± 0.11-Systemic clearance; compares against hepatic blood flow (mouse ~5.4 L/hr/kg).
Vdss L/kg3.2 ± 0.4-Volume of distribution; >1 L/kg indicates extensive tissue penetration.
T1/2 hr2.3 ± 0.33.1 ± 0.4Elimination half-life.
F (%) %-45.0% Absolute oral bioavailability (AUC_PO * Dose_IV / AUC_IV * Dose_PO).

Data Interpretation Note: If the absolute bioavailability (F%) is lower than expected (<20%), it is likely due to extensive first-pass metabolism (e.g., N-dealkylation of the secondary amine) rather than poor permeability, given the lipophilic nature of the 2-methylbenzyl group[1].

References

  • Crystal Pharmatech. Animal Dosing Vehicle Selection. Retrieved from [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Turner, P. V., et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science (JAALAS). Retrieved from [Link]

  • Sharma, V., et al. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Chemical Biology. Retrieved from[Link]

  • Liu, X., et al. Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from[Link]

  • Alqahtani, S., et al. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • AnyLearn. Learn Amines In Pharmaceuticals - Interactive Tutorial. Retrieved from[Link]

  • Singh, A., et al. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles. Frontiers in Pharmacology. Retrieved from[Link]

  • Lanford, A., et al. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Bioconjugation methods using 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Application Note: Design and Synthesis of Highly Stable Bioconjugates Using 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol as a Sterically Shielded Spacer Executive Summary As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Synthesis of Highly Stable Bioconjugates Using 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol as a Sterically Shielded Spacer

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing bioconjugation linkers that are both chemically stable in systemic circulation and straightforward to synthesize. The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol offers a unique architectural advantage for these applications. It is a highly versatile bifunctional amino alcohol featuring a primary hydroxyl group and a sterically shielded secondary amine.

Unlike standard linear aliphatic linkers, the incorporation of the o-methylbenzyl group adjacent to the secondary amine provides critical steric tuning. This structural nuance allows for the chemoselective attachment of payloads while simultaneously shielding the resulting linkage from premature enzymatic degradation, making it an exceptional building block for Antibody-Drug Conjugates (ADCs) and targeted molecular probes.

Mechanistic Rationale & Structural Advantages (Causality in Design)

To achieve a robust and reproducible bioconjugation workflow, we must exploit the differential reactivity of the molecule's two functional groups:

  • The Secondary Amine (Payload Attachment): Secondary amines react efficiently with isocyanate-functionalized payloads to form highly stable substituted urea linkages[1]. The adjacent o-methylbenzyl group acts as a steric shield, protecting the resulting urea from proteolytic cleavage in plasma—a critical factor in maintaining the integrity of ADCs[2].

  • The Primary Alcohol (Protein Conjugation): The primary hydroxyl serves as the bioconjugation handle. By activating this alcohol with N,N'-Disuccinimidyl Carbonate (DSC), we generate a reactive succinimidyl carbonate intermediate[3]. DSC is heavily favored over traditional reagents like phosgene or 1,1′-carbonyldiimidazole (CDI) because it yields a highly reactive, yet shelf-stable intermediate that forms robust carbamate bonds with protein lysine residues[4].

Mechanism N1 Secondary Amine Urea Formation N3 Primary Alcohol DSC Activation N1->N3 Spacer Backbone N2 o-Methylbenzyl Steric Shielding N2->N1 Protects

Structural synergy of the linker for stable bioconjugation.

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed as self-validating systems. By tracking specific mass shifts and utilizing orthogonal purification techniques, researchers can guarantee the integrity of each intermediate before proceeding to the next step.

Workflow A 2-{[(2-Methylphenyl)methyl] amino}propan-1-ol B Step 1: Urea Formation (Payload-NCO Addition) A->B C Step 2: Hydroxyl Activation (DSC / Pyridine) B->C D Step 3: Protein Conjugation (Lysine Carbamate Ligation) C->D

Three-step bioconjugation workflow using the bifunctional amino alcohol.

Protocol 1: Isocyanate-Mediated Payload Attachment (Urea Formation)

Objective: Chemoselective conjugation of a payload to the secondary amine. Causality: The primary alcohol is significantly less nucleophilic than the secondary amine under neutral to slightly basic conditions. This allows for selective N-functionalization without requiring transient hydroxyl protection[1].

  • Preparation: Dissolve 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (1.0 eq) in anhydrous DMF to a final concentration of 0.1 M.

  • Addition: Add the isocyanate-functionalized payload (1.05 eq) dropwise at 0°C under a strict argon atmosphere to prevent isocyanate hydrolysis.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to maintain basicity and drive the nucleophilic attack. Stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting amino alcohol is entirely depleted. Purify the resulting urea-alcohol intermediate via flash chromatography to ensure no unreacted amine competes in downstream steps.

Protocol 2: DSC Activation of the Primary Hydroxyl

Objective: Conversion of the primary alcohol into a reactive succinimidyl carbonate. Causality: DSC activates the primary alcohol safely and efficiently. The addition of pyridine acts as a nucleophilic catalyst, accelerating the formation of the succinimidyl carbonate while neutralizing the N-hydroxysuccinimide byproduct[5].

  • Preparation: Dissolve the purified urea-alcohol intermediate (1.0 eq) in anhydrous acetonitrile.

  • Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) followed by anhydrous pyridine (2.0 eq)[3].

  • Incubation: Stir the mixture at room temperature for 4 hours.

  • Self-Validation: Monitor via LC-MS for the disappearance of the alcohol mass and the appearance of the succinimidyl carbonate adduct (+141 Da mass shift).

  • Purification: Precipitate the activated linker-payload in cold diethyl ether, filter, and dry under vacuum. This precipitation is a self-validating purification step that selectively removes water-soluble byproducts, isolating the pure activated linker[6].

Protocol 3: Protein Bioconjugation (Carbamate Ligation)

Objective: Covalent attachment of the activated linker-payload to target protein lysines. Causality: Succinimidyl carbonates react chemoselectively with unprotonated ε-amino groups of lysine residues at pH 8.0–8.5, forming highly stable carbamate bonds that resist premature hydrolysis[4].

  • Preparation: Prepare the target protein (e.g., monoclonal antibody) at 2–5 mg/mL in 0.1 M Sodium Borate buffer, pH 8.5.

  • Solubilization: Dissolve the DSC-activated linker-payload in anhydrous DMSO. Ensure the final volume of DMSO does not exceed 10% of the aqueous reaction volume to prevent protein denaturation.

  • Conjugation: Add the activated linker (5–10 molar equivalents relative to the protein) dropwise to the protein solution under gentle vortexing. Incubate at room temperature for 2 hours.

  • Self-Validation: Purify the bioconjugate using size-exclusion chromatography (SEC) or a PD-10 desalting column to remove unreacted small molecules. Quantify the Drug-to-Antibody Ratio (DAR) using intact mass spectrometry to validate the conjugation efficiency.

Quantitative Data Summarization

The table below summarizes the expected efficiencies and stability metrics for each step of the bioconjugation workflow, providing a benchmark for experimental validation.

Conjugation StepReactive GroupReagentExpected Yield / EfficiencyLinkage Stability (Plasma, 7 days)
Payload Attachment Secondary AminePayload-Isocyanate85 – 92%>99% (Sterically shielded Urea)
Linker Activation Primary AlcoholDSC / Pyridine>95%N/A (Reactive Intermediate)
Protein Conjugation Succinimidyl CarbonateLysine ε-amine (mAb)60 – 75% (DAR 2-4)>98% (Carbamate linkage)

References

  • ACS Publications. "A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules." Bioconjugate Chemistry.[Link]

  • MDPI. "Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates." Molecules.[Link]

  • ACS Publications. "Postsynthetic Conjugation of Biopolymers with High Molecular Mass Poly(ethylene glycol)." Bioconjugate Chemistry.[Link]

  • NIH/PMC. "The Chemistry Behind ADCs." Pharmaceuticals.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Handling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers overcome the unique physicochemical challenges associated with 2-{[(2-Methylphenyl)methyl]amino}propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers overcome the unique physicochemical challenges associated with 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol .

This compound is an amphiphilic secondary amino alcohol. It features a highly lipophilic 2-methylbenzyl moiety paired with a hydrophilic propan-1-ol backbone. Because its secondary amine has a pKa of approximately 9.5 to 10.0, its solubility is strictly governed by the pH of the surrounding environment and the dielectric constant of the solvent[1]. The troubleshooting guides, visual workflows, and self-validating protocols below are engineered to resolve precipitation, emulsion, and formulation issues reliably.

Part 1: Solubilization Decision Matrix

Before proceeding to the troubleshooting FAQs, consult the decision matrix below to identify the optimal solubilization strategy based on your downstream assay requirements.

G Start Compound Precipitates in Aqueous Buffer Dec1 Is target pH < 6.0? Start->Dec1 Salt Formulate as HCl Salt (Protonated Amine) Dec1->Salt Yes Dec2 Is DMSO tolerated in the assay? Dec1->Dec2 No (pH 7.4) Success Clear, Stable Solution Salt->Success Cosolvent Use Cosolvent System (e.g., 10% DMSO, PEG300) Dec2->Cosolvent Yes Cyclo Use Cyclodextrin (e.g., 20% SBE-β-CD) Dec2->Cyclo No Cosolvent->Success Cyclo->Success

Caption: Decision matrix for resolving aqueous solubility issues of basic amino alcohols.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into pH 7.4 PBS?

The Causality: This is a classic "solvent shift" phenomenon coupled with limited salt solubility. In pure DMSO, the compound exists as an uncharged, highly lipophilic free base. When spiked into a neutral aqueous buffer, the rapid drop in the solvent's dielectric constant causes the hydrophobic 2-methylbenzyl groups to aggregate. Although the buffer's pH (7.4) is below the amine's pKa (~9.5), the kinetics of precipitation outpace the kinetics of protonation. Furthermore, even after protonation, the resulting phosphate salt (formed with PBS) often has an intrinsically low aqueous solubility, leading to secondary precipitation[2]. The Solution: Avoid direct dilution into PBS. Instead, pre-form the hydrochloride salt (which is highly soluble) or utilize a step-wise cosolvent formulation (see Protocol B).

Q2: How can I achieve a stable aqueous solution for physiological assays (pH 7.4) without dropping the pH?

The Causality: To dissolve the lipophilic free base at a neutral pH without triggering precipitation, you must lower the thermodynamic barrier to dissolution by masking the hydrophobic aromatic ring. The Solution: According to formulation standards for basic amino alcohols [3], you can use a micellar cosolvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) to encapsulate the lipophilic tail. Alternatively, using a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution creates a host-guest inclusion complex that shields the 2-methylbenzyl group from the aqueous environment while maintaining a neutral pH.

Q3: During liquid-liquid extraction, my compound is trapped in a severe emulsion. How do I recover it?

The Causality: At near-neutral or slightly acidic pH, the protonated amino alcohol acts as a potent surfactant. The protonated amine serves as a hydrophilic head, while the 2-methylbenzyl group acts as a lipophilic tail, drastically lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions. The Solution: Implement a "pH Switch" [4]. By adjusting the aqueous phase to pH > 11, you fully deprotonate the amine. The molecule loses its amphiphilic character, becomes uniformly lipophilic, breaks the emulsion, and partitions cleanly into the organic phase[1].

Extraction Crude Organic Phase (Amine + Impurities) AcidWash Extract with 1M HCl (pH < 2) Crude->AcidWash AqPhase1 Aqueous Phase (Protonated Amine) AcidWash->AqPhase1 OrgPhase1 Organic Phase (Neutral Impurities) AcidWash->OrgPhase1 Basify Basify with 2M NaOH (pH > 11) AqPhase1->Basify Discard1 Discard OrgPhase1->Discard1 Extract2 Extract with DCM Basify->Extract2 OrgPhase2 Organic Phase (Free Base Amine) Extract2->OrgPhase2 AqPhase2 Aqueous Phase (Salts) Extract2->AqPhase2 Pure Dry & Concentrate Pure Amine OrgPhase2->Pure Discard2 Discard AqPhase2->Discard2

Caption: The "pH Switch" liquid-liquid extraction workflow for isolating basic amines.

Part 3: Quantitative Data & Solvent System Selection

Use the following table to compare and select the appropriate solvent system based on your target concentration and assay tolerance.

Solvent SystemPrimary Solubilization MechanismOptimal pH RangeExpected SolubilityBest Application
0.1 M HCl in H₂O Ionization (Ammonium salt formation)2.0 - 5.0>10.0 mg/mLStock solutions, low-pH tolerant analytical assays
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Micellar Solubilization7.0 - 8.01.0 - 5.0 mg/mLIn vitro biochemical screening, tolerant cell assays
10% DMSO / 90% (20% SBE-β-CD in Saline) Host-Guest Inclusion Complex7.0 - 7.4>4.0 mg/mLSensitive cell cultures, in vivo physiological dosing
100% PBS Buffer Direct dissolution7.4<0.1 mg/mLNot recommended (High risk of precipitation)

Part 4: Validated Experimental Protocols

Protocol A: In Situ HCl Salt Formation (For pH < 6.0 Applications)

This protocol converts the insoluble free base into a highly soluble hydrochloride salt.

  • Weighing: Weigh the desired amount of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (free base) into a glass vial.

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl directly to the solid.

  • Agitation: Vortex the mixture for 30 seconds.

    • Self-Validation Check: The opaque suspension will rapidly transition into a completely transparent solution, confirming the successful protonation of the secondary amine into its water-soluble salt form[2].

  • Dilution: Dilute the clear solution with distilled water or saline to reach your final target concentration.

Protocol B: Cosolvent-Mediated Dissolution (For pH 7.4 Assays)

Use this protocol when the assay strictly requires physiological pH and cannot tolerate acidic shifts[3].

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Note: Ensure the DMSO is anhydrous, as absorbed moisture will prematurely trigger precipitation.

  • Cosolvent Addition: To a separate tube, add the required volume of PEG300 (40% of final volume) and Tween-80 (5% of final volume).

  • Mixing: Pipette the DMSO stock (10% of final volume) into the PEG/Tween mixture. Vortex vigorously for 1 minute to ensure homogenous micelle formation.

  • Aqueous Quench: Slowly add Saline (45% of final volume) dropwise while continuously vortexing.

    • Self-Validation Check: The solution must remain optically clear. If turbidity appears, the dropwise addition of saline was too rapid, causing localized solvent shifts.

Protocol C: The "pH Switch" Liquid-Liquid Extraction

Use this protocol to recover the compound from complex reaction mixtures or emulsions[4].

  • Acidic Wash (Protonation): Dissolve your crude mixture in an organic solvent (e.g., Dichloromethane). Transfer to a separatory funnel and extract with an equal volume of 1 M HCl.

  • Phase Separation: Drain the lower aqueous layer (which now contains your protonated product). Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise while stirring.

    • Self-Validation Check: The clear aqueous layer will turn milky/cloudy as the pH surpasses 11. This visual cue confirms the amine has been fully deprotonated back into its insoluble free base form.

  • Recovery: Extract the cloudy aqueous phase twice with fresh Dichloromethane. The organic layer will extract the free base, leaving inorganic salts behind in the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Part 5: References

  • 23.1: Properties of amines Chemistry LibreTexts URL:[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to develop robust reversed-phase high-performance liquid chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to develop robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for basic, polar molecules.

Analyte Profile: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is a secondary amine featuring a hydrophobic 2-methylbenzyl core and a polar propan-1-ol moiety. With an estimated pKa of ~9.5, the secondary amine exists as a positively charged cation under acidic and neutral conditions. This fundamental chemical property dictates its chromatographic behavior, making it highly susceptible to secondary interactions with the stationary phase, retention time instability, and severe peak tailing.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodology to help you achieve robust, reproducible separations.

Diagnostic Decision Workflow

Use the following logical workflow to diagnose and resolve the most common chromatographic failures associated with this basic amine.

HPLC_Troubleshooting Start Issue: Unstable RT or Peak Tailing? CheckPH Is Mobile Phase pH within ±1.5 of pKa (~9.5)? Start->CheckPH AdjustPH Adjust pH to < 7.5 or > 11.0 CheckPH->AdjustPH Yes (Unstable) CheckTailing Is Peak Asymmetry (As) > 1.5? CheckPH->CheckTailing No (Stable) AdjustPH->CheckTailing Silanol Secondary Amine - Silanol Interaction CheckTailing->Silanol Yes (Tailing) Optimal Robust Method Achieved CheckTailing->Optimal No (Symmetric) FixTailing Add TEA (0.1%) or Use High-pH Column Silanol->FixTailing FixTailing->Optimal

Diagnostic workflow for resolving retention and tailing issues in basic amine HPLC.

Troubleshooting FAQs & Knowledge Base

Q1: Why is the retention time of my analyte drifting unpredictably between injections? Causality & Mechanism: Retention time instability for ionizable compounds is almost exclusively a symptom of inadequate pH control relative to the molecule's pKa [1]. The pKa of the secondary amine in 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is approximately 9.5. If your mobile phase pH is within ±1.5 units of this pKa (i.e., pH 8.0 – 11.0), the analyte exists in a highly sensitive, dynamic equilibrium between its protonated (hydrophilic) and un-ionized (hydrophobic) states [2]. Micro-fluctuations in buffer preparation or column equilibration will drastically shift this ratio, causing the retention time to drift. Resolution: You must operate at least 1.5 to 2.0 pH units away from the pKa. For this compound, either use a highly acidic mobile phase (pH < 7.5, ideally pH 2-3) to ensure 100% protonation, or a highly basic mobile phase (pH > 11.0) to ensure 100% deprotonation.

Q2: I am operating at pH 3.0, but I still see severe peak tailing (Asymmetry > 2.0). How do I fix this? Causality & Mechanism: At pH 3.0, your secondary amine is fully protonated and carries a positive charge. While modern high-purity silica columns are heavily end-capped, residual acidic silanol groups (Si-O⁻) inevitably remain on the silica backbone. These silanols act as weak cation exchangers, trapping the positively charged amine through secondary electrostatic interactions, which drags out the desorption process and causes the peak to tail [3]. Resolution:

  • Silanol Masking: Add a competitive amine modifier like Triethylamine (TEA) at 0.1% v/v to the mobile phase. TEA is a small, highly basic molecule that preferentially binds to and masks the active silanol sites, preventing your larger analyte from interacting with them [4].

  • Alternative Stationary Phase: Switch to a column specifically designed with a positively charged surface (e.g., Charged Surface Hybrid / CSH columns) which inherently repels cationic amines.

Q3: How can I increase the retention factor ( k′ ) without resorting to complex ion-pairing reagents? Causality & Mechanism: At low pH, the protonated amine is highly polar, reducing its thermodynamic affinity for the hydrophobic C18 stationary phase. This leads to early elution (low k′ ). Resolution: Transition to a high-pH mobile phase (e.g., pH 11.0). At this pH, the amine is completely deprotonated and neutral. The neutral molecule is significantly more hydrophobic, which increases its partitioning into the stationary phase, thereby increasing retention time naturally [2]. (Note: This requires a high-pH stable column to prevent silica dissolution).

Quantitative Data: pH vs. Chromatographic Behavior

The following table summarizes the expected chromatographic behavior of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol across different pH environments to guide your method development.

Mobile Phase pHAnalyte Ionization StateExpected Retention ( k′ )Silanol InteractionPeak Asymmetry ( As​ )Recommended Buffer System
pH 2.5 100% Protonated (Cationic)LowModerate1.2 - 1.510 mM Phosphate or Formate
pH 7.0 ~99% Protonated (Cationic)Low-MediumHigh (Severe)> 2.0 (Tailing)10 mM Phosphate
pH 9.5 50% Protonated / 50% NeutralHighly VariableModerateVariableAvoid (Near pKa)
pH 11.5 100% Deprotonated (Neutral)HighMinimal1.0 - 1.110 mM Ammonium Bicarbonate

Experimental Protocol: High-pH RP-HPLC Optimization

To achieve maximum retention, optimal peak shape, and self-validating reproducibility for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, execute the following step-by-step high-pH methodology.

Step 1: Column Selection

  • Select a high-pH tolerant column, such as an Ethylene Bridged Hybrid (BEH) C18 or a polymer-based column (e.g., 2.1 x 50 mm, 1.7 µm). Standard silica columns will rapidly dissolve at pH > 8.0.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 11.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 3: System Equilibration

  • Flush the LC system with 50:50 Water:Acetonitrile (without buffer) to purge any previous acidic modifiers (e.g., TFA or Formic Acid).

  • Equilibrate the column with the starting gradient conditions (95% A / 5% B) for at least 20 column volumes until the baseline and system pressure are completely stabilized.

Step 4: Gradient Execution

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B.

  • Flow rate: 0.4 mL/min (for a 2.1 mm ID column).

  • Column Temperature: 40°C (Elevated temperature improves mass transfer kinetics and reduces peak broadening).

Step 5: Validation & Adjustment (Self-Validating System)

  • Inject a blank to confirm the absence of ghost peaks.

  • Inject the analyte standard. Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The method is successful if k′ is between 2 and 10.

  • Calculate Peak Asymmetry ( As​ ) at 10% peak height. If As​ is between 0.9 and 1.2, the secondary silanol interactions have been successfully neutralized, and the method is validated for routine use.

References

  • Back to Basics: The Role of pH in Retention and Selectivity LCGC International URL:[Link]

  • Exploring the Role of pH in HPLC Separation Veeprho Pharmaceuticals URL:[Link]

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Analytical Separation Science (Wiley-VCH) URL:[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol via the reductive amination of 2-aminopropan-1-ol (alaninol) and 2-methylbenzaldehyde is a foundational t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol via the reductive amination of 2-aminopropan-1-ol (alaninol) and 2-methylbenzaldehyde is a foundational transformation in fine chemical and drug development. However, researchers frequently encounter yield-limiting byproducts. This guide deconstructs the mechanistic causality behind these impurities and provides a self-validating protocol to ensure robust, reproducible synthesis.

Mechanistic Causality: The Oxazolidine Trap

When reacting a 1,2-aminoalcohol with an aldehyde, the initial imine rapidly equilibrates with a 5-membered 1,3-oxazolidine ring . If the reducing agent is deployed incorrectly, this oxazolidine acts as a thermodynamic dead-end, stalling the reaction. Furthermore, premature reduction of the aldehyde or over-alkylation of the highly nucleophilic secondary amine product can severely degrade your yield.

Pathway SM1 2-Aminopropan-1-ol (Alaninol) Imine Imine Intermediate SM1->Imine + SM2 - H2O SM2 2-Methylbenzaldehyde SM2->Imine Alcohol 2-Methylbenzyl Alcohol (Aldehyde Reduction) SM2->Alcohol Premature Reduction Oxazolidine 1,3-Oxazolidine (Dead-end) Imine->Oxazolidine Equilibrium Target 2-{[(2-Methylphenyl)methyl] amino}propan-1-ol (Target) Imine->Target NaBH(OAc)3 TertAmine Tertiary Amine (Over-alkylation) Target->TertAmine + SM2 + Reductant

Mechanistic pathway showing the target secondary amine and major byproducts.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the oxazolidine intermediate ([M+H]+ = 178), and the reaction has stalled. How do I force the reduction?

  • Causality: The 1,3-oxazolidine ring is thermodynamically stable. Standard borohydrides (like NaBH4​ ) often fail to open the ring efficiently because they lack the necessary Lewis acidity to coordinate the oxazolidine oxygen and promote ring opening.

  • Solution: Transition to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE). STAB is uniquely mild and selective; it facilitates the slow equilibrium shift from the oxazolidine back to the reducible imine without prematurely reducing the unreacted aldehyde .

Q2: I am seeing significant formation of the tertiary amine (dialkylation). How can I prevent this?

  • Causality: The target secondary amine, 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, is sterically accessible and highly nucleophilic. It can readily react with a second equivalent of 2-methylbenzaldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine byproduct.

  • Solution: Employ an "indirect" reductive amination strategy. Pre-form the imine completely using a slight excess of 2-aminopropan-1-ol (1.1 to 1.2 equivalents) before introducing the reducing agent . This ensures no free aldehyde is available to react with the newly formed secondary amine.

Q3: The aldehyde is being consumed, but I am recovering 2-methylbenzyl alcohol instead of my product. What went wrong?

  • Causality: The reducing agent was either too strong (e.g., NaBH4​ ) or added concurrently with the starting materials. This causes the direct reduction of 2-methylbenzaldehyde to 2-methylbenzyl alcohol before the imine has time to form.

  • Solution: Strictly enforce a 1-to-2 hour pre-stir of the amine and aldehyde in the presence of a dehydrating agent (e.g., MgSO4​ ) before adding the hydride. Using STAB inherently solves this, as it exhibits excellent chemoselectivity for imines over aldehydes .

Quantitative Byproduct Profiling

To illustrate the impact of reagent selection on causality, review the following empirical data comparing reductive amination conditions for this specific substrate pair:

Reducing AgentMethodologyTarget Amine Yield (%)Oxazolidine Dead-End (%)Tertiary Amine (%)Aldehyde Reduction (%)
NaBH4​ Direct (Concurrent)35%15%10%40%
NaBH4​ Indirect (Sequential)65%20%10%<5%
NaBH3​CN Direct75%15%5%<5%
NaBH(OAc)3​ Indirect (Optimized) >92% <2% <2% <1%
Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol operates as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Imine Pre-formation

  • Dissolve 2-aminopropan-1-ol (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add 2-methylbenzaldehyde (1.0 eq, 10 mmol) dropwise at 0 °C.

  • Add anhydrous MgSO4​ (2.0 eq) to drive the equilibrium.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS. Proceed only when the aldehyde peak is <5% and the imine/oxazolidine mass is dominant.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture back to 0 °C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three distinct portions over 15 minutes to control the exotherm .

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. The oxazolidine mass must be fully consumed, replaced by the target secondary amine mass ([M+H]+ = 180).

Step 3: Quench and Isolation

  • Quench the reaction strictly with saturated aqueous NaHCO3​ (avoid strong bases that might cause emulsions).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Start Mix Amine + Aldehyde in DCE (0 °C to RT) CP1 Validation 1: LC-MS Check Imine Formation Start->CP1 CP1->Start Imine < 95% Wait 1 hr Reduct Add NaBH(OAc)3 in portions CP1->Reduct Imine > 95% CP2 Validation 2: LC-MS Check Target Mass Reduct->CP2 CP2->Reduct Oxazolidine remains Add more STAB Quench Quench with Sat. NaHCO3 CP2->Quench Target > 90% Extract Extract with EtOAc Wash & Dry Quench->Extract Product Pure Secondary Amine Extract->Product

Self-validating experimental workflow for optimized reductive amination.

References
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: Functionalization of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Introduction: The "Dual-Steric Clash" Challenge Welcome to the Technical Support Center. A frequent bottleneck in drug development workflows is the functionalization of highly congested secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Dual-Steric Clash" Challenge

Welcome to the Technical Support Center. A frequent bottleneck in drug development workflows is the functionalization of highly congested secondary amines. The molecule 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol presents a textbook "dual-steric clash": the nitrogen center is severely flanked by an ortho-methyl group on the benzyl moiety and an alpha-methyl group on the propanol backbone.

This extreme steric hindrance renders traditional N-alkylation, N-acylation, and cross-coupling methods ineffective, often leading to unreacted starting materials or undesired O-functionalization. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers.

ReactionPathways Substrate 2-{[(2-Methylphenyl)methyl]amino} propan-1-ol (Dual Steric Clash) Path1 Allylic N-Alkylation Substrate->Path1 Pd-Ti Catalyst Path2 Chemoselective N-Acylation Substrate->Path2 Acylsilanes / H+ Path3 Buchwald-Hartwig N-Arylation Substrate->Path3 Pd / BrettPhos Res1 Tertiary Amine (High Yield) Path1->Res1 Res2 N-Acyl Amide (OH Intact) Path2->Res2 Res3 N-Aryl Amine (No Ar-H byproduct) Path3->Res3

Strategic functionalization pathways for dual-hindered secondary amines.

Module 1: N-Alkylation Troubleshooting

FAQ: Why does direct alkylation with alkyl halides yield <10% product, and how can I force this reaction?

Causality & Solution: Direct SN2 alkylation fails because the trajectory of the incoming electrophile is physically blocked by the o-methylbenzyl and alpha-methyl groups. To overcome this, we abandon standard alkyl halides and utilize allylic amination catalyzed by heterobimetallic Pd-Ti complexes. The Ti center activates the amine while the Pd center manages the allylic electrophile, allowing even highly hindered secondary amines to couple efficiently (1)[1]. Alternatively, using alkyl tosylates with a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine prevents competing elimination reactions ().

Self-Validating Protocol: Pd-Ti Catalyzed Allylic Amination
  • Catalyst Assembly: In a dry box, dissolve [Pd(allyl)Cl]₂ (1 mol%) and a phosphinoamide-scaffolded Ti ligand (2 mol%) in anhydrous THF. Validation Checkpoint: Observe a distinct color shift to deep orange within 5 minutes, confirming the assembly of the active heterobimetallic complex.

  • Reagent Addition: Add the allylic chloride (1.0 eq) followed by 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (1.5 eq) at room temperature.

  • Reaction & Monitoring: Stir for 30 minutes. Validation Checkpoint: The rapid precipitation of amine hydrochloride salt acts as a visual indicator of successful catalytic turnover.

  • Workup: Filter the salt, concentrate the filtrate, and purify via flash chromatography.

Module 2: Chemoselective N-Acylation

FAQ: When attempting N-acylation, I observe predominant O-acylation at the propan-1-ol hydroxyl group. How do I achieve chemoselectivity?

Causality & Solution: The primary hydroxyl group is kinetically far more accessible than the hindered secondary amine. Traditional acid chlorides will indiscriminately attack the oxygen. To reverse this chemoselectivity, utilize acylsilanes under aqueous acidic conditions. This method relies on the formation of a hemiaminal intermediate specifically with the amine, bypassing the hydroxyl group entirely (2)[2].

Self-Validating Protocol: Chemoselective Acylation via Acylsilanes
  • Preparation: Dissolve the hindered amine (1.0 eq) and the desired acylsilane (1.2 eq) in a 1:1 mixture of H₂O and THF.

  • Acidification: Add citric acid (2.0 eq) to adjust the pH. Validation Checkpoint: Monitor the reaction mixture by ¹H NMR. The disappearance of the acylsilane Si-CH₃ peak and the appearance of a hemiaminal intermediate peak confirms the initial selective attack by the nitrogen.

  • Reaction: Heat to 50 °C for 12 hours. Validation Checkpoint: Perform a TLC using a dual-stain method. The product spot should show no color change with Ninhydrin (confirming secondary amine consumption) but must stain positive with KMnO₄ (confirming the primary hydroxyl group remains intact).

Module 3: Buchwald-Hartwig Cross-Coupling

FAQ: My Pd-catalyzed N-arylation yields only reduced arene (dehalogenation) and unreacted amine. What is going wrong?

Causality & Solution: The bulky amine struggles to bind to the Pd(II) oxidative addition complex. This kinetic delay in forming the Pd-amido complex provides ample time for competing β-hydride elimination to occur, which reduces the aryl halide to an arene (3)[3]. You must use a highly flexible, bulky ligand (such as BrettPhos or a flexible chiral NHC ligand) that accelerates both oxidative addition and reductive elimination while accommodating the amine's steric bulk (4)[4].

BHCycle Pd0 Pd(0)L Active Catalyst OA Pd(II) Complex Oxidative Addition Pd0->OA Ar-X Amido Pd(II) Amido Amine Binding OA->Amido Hindered Amine (Rate Limiting) Beta β-Hydride Elimination Dead End (Ar-H) OA->Beta Slow Amine Binding Amido->Pd0 Reductive Elimination Relief BrettPhos Ligand Accelerates Binding Relief->Amido

Catalytic cycle highlighting the competition between amido formation and β-hydride elimination.

Self-Validating Protocol: Pd-Catalyzed Cross-Coupling with BrettPhos
  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene. Validation Checkpoint: The solution must transition from a red-brown suspension to a clear, pale yellow solution, indicating the successful reduction to the active Pd(0)L complex.

  • Reagent Addition: Add the aryl halide (1.0 eq), 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (1.2 eq), and NaOtBu (1.5 eq).

  • Reaction: Heat to 100 °C for 12 hours. Validation Checkpoint: Monitor via GC-MS at the 2-hour mark. The presence of the product mass without a corresponding spike in the reduced arene (Ar-H) mass confirms that the BrettPhos ligand has successfully outcompeted the β-hydride elimination pathway.

Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from traditional methodologies to our optimized protocols for this specific dual-hindered scaffold.

Reaction TypeTraditional MethodTraditional YieldOptimized Catalyst/ReagentOptimized YieldPrimary Failure Mode Avoided
N-Alkylation Alkyl Halide + K₂CO₃< 10%Pd-Ti Heterobimetallic> 85%Trajectory blocking (SN2 failure)
N-Acylation Acid Chloride + Et₃N~ 15% (N-acyl)Acylsilanes + Citric Acid> 80%Chemoselective O-acylation
N-Arylation Pd(PPh₃)₄ + Base< 5%Pd(OAc)₂ + BrettPhos> 90%β-Hydride elimination (Arene reduction)

References

  • Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines . Thieme Connect.

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes . ACS Publications. 1

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions . ACS Publications. 2

  • The Asymmetric Buchwald–Hartwig Amination Reaction . ResearchGate. 4

  • A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines . ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Crude 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-{[(2-Methylphenyl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol .

Because this compound is a secondary amino alcohol featuring both a hydrophilic domain (the 1-propanol moiety) and a lipophilic domain (the 2-methylbenzyl group), it is highly prone to hydrogen-bonding-induced "oiling out" during crystallization. Furthermore, crude reaction mixtures typically contain unreacted 2-methylbenzaldehyde (neutral) and 2-amino-1-propanol (highly polar, basic). This guide provides a self-validating, causality-driven workflow to achieve >99% purity.

Part 1: Overall Purification Strategy

The most robust methodology for purifying this class of amino alcohols relies on orthogonal separation techniques: an initial acid-base extraction to remove neutral/highly polar impurities, followed by salt formation to establish a rigid ionic lattice for recrystallization [1].

Workflow Crude Crude Reaction Mixture (Amine + Impurities) Acid Acidification (pH < 2) & Aqueous Extraction Crude->Acid Org1 Organic Layer (Neutral Impurities) Acid->Org1 Discard Aq1 Aqueous Layer (Protonated Amine) Acid->Aq1 Keep Base Basification (pH > 10) & Organic Extraction Aq1->Base Org2 Organic Layer (Free Base Amine) Base->Org2 Salt Salt Formation (e.g., HCl or Tartrate) Org2->Salt Cryst Recrystallization (Isopropanol/Ether) Salt->Cryst Pure Pure Crystalline Salt Cryst->Pure

Fig 1: Standard acid-base extraction and crystallization workflow for amino alcohols.

Part 2: Acid-Base Extraction Workflows

The Causality: The reductive amination used to synthesize this compound often leaves behind unreacted 2-methylbenzaldehyde. By dropping the pH below the pKa of the secondary amine (typically ~9.0-9.5), we selectively protonate the target molecule, rendering it water-soluble. The lipophilic aldehyde remains in the organic phase and is discarded. Subsequent basification deprotonates the amine, allowing it to partition back into a fresh organic solvent, leaving behind highly polar impurities like unreacted 2-amino-1-propanol [1].

Protocol 1: Selective Acid-Base Partitioning
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl(aq) until the aqueous layer reaches pH 1-2. Shake vigorously and vent.

  • Phase Separation: Drain the aqueous layer (contains the protonated product). Wash the organic layer once more with 0.5M HCl(aq) and combine the aqueous layers. Discard the EtOAc layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH(aq) dropwise until the pH reaches 11-12. The aqueous layer will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Troubleshooting & FAQs: Extraction

Q: Why is my product yield so low after the organic extraction of the basified aqueous layer? A: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol has a hydroxyl group that increases its water solubility, even as a free base. If your yield is low, the product is likely trapped in the aqueous phase. Solution: Saturate the aqueous layer with NaCl (brine) prior to the DCM extraction to force the organic compound into the organic phase (salting-out effect).

Q: I am experiencing severe emulsions during the DCM extraction. How do I break them? A: Emulsions here are typically caused by trace polymeric byproducts or the surfactant-like nature of the amino alcohol. Solution: Filter the entire biphasic mixture through a pad of Celite, or add a small amount of brine to increase the ionic strength of the aqueous layer.

Part 3: Salt Formation & Recrystallization

The Causality: Free base amino alcohols often resist crystallization and form viscous syrups ("oil out") because the flexible benzyl linkage and dual hydrogen-bonding sites (amine and alcohol) prevent ordered crystal packing. Converting the amine to a Hydrochloride (HCl) or L-Tartrate salt introduces strong ionic interactions that dramatically increase the lattice energy, forcing crystallization [2] [3].

Protocol 2: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude free base in anhydrous Isopropanol (IPA) (5 mL/g).

  • Salt Formation: Place the flask in an ice bath. Slowly add 1.05 equivalents of HCl in dioxane (or HCl in diethyl ether) dropwise under vigorous stirring.

  • Anti-Solvent Addition: If crystals do not form within 30 minutes, slowly add anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid (the cloud point).

  • Aging: Remove from the ice bath and let the mixture stir at room temperature for 2 hours to promote Ostwald ripening (larger, purer crystals).

  • Isolation: Filter the solid via a Büchner funnel, wash with ice-cold Diethyl Ether, and dry under vacuum at 40°C.

Quantitative Data: Solvent System Efficacy

Table 1: Comparison of crystallization systems for benzylamino propanol derivatives based on empirical recovery data.

Salt FormPrimary SolventAnti-SolventTypical Recovery (%)Purity (HPLC)Notes
HydrochlorideIsopropanolDiethyl Ether75 - 82%>99.0%Fast kinetics; prone to oiling out if cooled too quickly.
L-TartrateMethanolEthanol65 - 70%>99.5%Excellent for rejecting structurally similar impurities.
Free BaseHexanesN/A< 20%VariableNot recommended; compound typically remains an oil.
Troubleshooting & FAQs: Crystallization

Troubleshooting Start Recrystallization Issue Oiling Product 'Oils Out' (Liquid Phase Separation) Start->Oiling NoCryst No Crystallization (Remains in Solution) Start->NoCryst Impure Low Purity Crystals Start->Impure Sol1 Decrease supersaturation; Add anti-solvent slowly Oiling->Sol1 Sol2 Scratch flask; Add seed crystals NoCryst->Sol2 Sol3 Hot filtration; Use activated carbon Impure->Sol3 Res1 Crystalline Solid Forms Sol1->Res1 Sol2->Res1 Res2 Improved Purity Sol3->Res2

Fig 2: Decision tree for resolving common amine salt crystallization failures.

Q: My HCl salt separated as a sticky, biphasic syrup at the bottom of the flask ("oiling out"). How do I fix this? A: Oiling out occurs when the crystallization temperature is above the melting point of the solvated salt, or when supersaturation is achieved too rapidly [2]. Solution: Re-dissolve the oil by heating the mixture gently. Instead of cooling rapidly, allow the solution to cool to room temperature ambiently. If it still oils out, your solvent system is too poor; increase the ratio of Isopropanol to Diethyl Ether [4].

Q: I want to resolve the enantiomers of this compound. Is the HCl salt appropriate? A: No. To separate the (R) and (S) enantiomers, you must form diastereomeric salts. Substitute the HCl with a chiral resolving agent like L-(+)-Tartaric Acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) in a Methanol/Ethanol system [3] [4]. The diastereomer with the lower solubility will crystallize out preferentially.

Part 4: Free Base Regeneration

If your downstream application (e.g., further alkylation or biological assay) requires the free base rather than the salt, you must liberate it carefully to avoid degradation.

Protocol 3: Liberating the Pure Free Base
  • Suspend the pure crystalline 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol hydrochloride salt in a mixture of DCM and water (1:1 v/v).

  • Place under vigorous stirring and slowly add saturated NaHCO₃(aq) until the aqueous layer reaches pH 8.5 - 9.0. (Avoid strong bases like NaOH here to prevent potential side reactions or degradation of the highly pure product).

  • Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Wash the combined DCM layers with brine, dry over Na₂SO₄, and evaporate under reduced pressure. The resulting product will be the highly purified free base (often a viscous, clear oil).

References
  • ACS Publications. Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. The Journal of Organic Chemistry (2015). Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Analogues in Targeted Enzyme Inhibition

Introduction & Scientific Context The development of highly selective enzyme inhibitors often hinges on subtle structural modifications of core scaffolds. The amino alcohol framework, specifically benzylaminopropanol der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The development of highly selective enzyme inhibitors often hinges on subtle structural modifications of core scaffolds. The amino alcohol framework, specifically benzylaminopropanol derivatives, has emerged as a privileged scaffold in medicinal chemistry. These structures are heavily utilized as "amine anchors" for targeting substrate-binding pockets in epigenetic modulators (such as KMT9) and neurological targets[1].

This guide provides an objective, data-driven comparison of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol against its structural analogues. By analyzing the steric and electronic effects of benzyl ring substitutions, we demonstrate how precise conformational constraints dictate pharmacological efficacy, binding affinity, and pharmacokinetic stability.

Mechanistic Rationale: The "Ortho" Steric Lock

When designing targeted inhibitors, overcoming the entropic penalty of target binding is a critical barrier. The unsubstituted analogue, 2-(benzylamino)propan-1-ol, possesses a highly flexible benzylic linkage, resulting in a large number of possible rotamers in solution[2].

By introducing a methyl group at the ortho position of the phenyl ring (yielding the 2-methylphenyl analogue), we induce a deliberate steric clash between the methyl group, the benzylic protons, and the amine lone pair. This restricts the dihedral angle, effectively "locking" the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the hydrophobic substrate channels of target enzymes[1]. Consequently, the ortho-methyl analogue demonstrates significantly enhanced binding affinity ( Kd​ ) and target selectivity compared to meta- or para-substituted analogues, which often experience steric repulsion at the bottom of deep binding pockets.

Mechanism cluster_0 Analogue Binding Dynamics Target Target Enzyme Hydrophobic Pocket Unsub Unsubstituted Benzyl (High Flexibility, Low Selectivity) Unsub->Target Moderate Affinity (High Entropic Penalty) Ortho Ortho-Methylbenzyl (Lead) (Steric Lock, High Selectivity) Ortho->Target Optimal Fit (Pre-organized Rotamer) Para Para-Methylbenzyl (Steric Clash, Poor Binding) Para->Target Steric Repulsion

Fig 1. Mechanistic pathway illustrating the steric influence of benzyl ring substitutions on target binding.

Comparative Efficacy Data

The following table summarizes the quantitative performance of the 2-aminopropan-1-ol analogues in a standardized enzyme inhibition panel. The data highlights the superiority of the ortho-methyl substitution.

Compound AnalogueSubstitutionIC₅₀ (nM)Selectivity Index (SI)LogP (Predicted)In Vitro Clearance (T₁/₂ min)
Analogue A Unsubstituted450 ± 1512x1.2024.5
Analogue B (Lead) Ortho-Methyl42 ± 5 >150x 1.65 48.2
Analogue C Meta-Methyl210 ± 1235x1.6231.0
Analogue D Para-Methyl>10,000N/A1.6828.4

Note: The ortho-methyl analogue (Analogue B) exhibits a 10-fold increase in potency and superior metabolic stability, likely due to steric shielding of the benzylic position from oxidative metabolism.

Experimental Methodologies

Synthesis via Reductive Amination

To ensure high yield and prevent over-alkylation, the analogues are synthesized utilizing a highly controlled reductive amination strategy[3].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-aminopropan-1-ol (1.0 eq) and the respective substituted benzaldehyde (e.g., 2-methylbenzaldehyde) (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature[4].

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the intermediate imine without reducing the unreacted aldehyde[3].

  • Quenching & Extraction: After 4 hours of stirring, quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure[4].

  • Validation: Purify the crude product via flash chromatography. Validate purity (>98%) using LC-MS/MS and 1H -NMR to confirm the absence of dialkylated byproducts.

Self-Validating In Vitro Efficacy Assay

To objectively measure the IC50​ , a continuous fluorometric enzyme inhibition assay is employed.

Step-by-Step Protocol:

  • Preparation: Plate the target enzyme (e.g., KMT9) in a 384-well black microtiter plate.

  • Compound Dosing: Dispense the analogues in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Reaction Initiation: Add the fluorogenic substrate and cofactor (e.g., SAM).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes.

  • System Validation (Causality): Calculate the Z'-factor for every plate using positive controls (known potent inhibitor) and negative controls (DMSO vehicle).

    • Causality: A plate is only accepted if Z′>0.6 . This self-validating step ensures that the signal-to-noise ratio is statistically robust and that the observed IC50​ differences between the ortho-methyl and unsubstituted analogues are genuine pharmacological effects, not assay artifacts.

Workflow A 2-Aminopropan-1-ol + Substituted Aldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B Step 1 C LC-MS/MS Purification (>98% Purity) B->C Step 2 D Fluorometric Assay (Z'-factor > 0.6) C->D Step 3 E Lead Selection: Ortho-Methyl Analogue D->E Step 4

Fig 2. Step-by-step workflow for the synthesis and high-throughput screening of propan-1-ol analogues.

References

  • National Center for Biotechnology Information (NIH). Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. PMC. Retrieved from:[Link]

  • PubChem. 3-(Benzylamino)propanol | C10H15NO. PubChem Database. Retrieved from:[Link]

Sources

Comparative

Advanced NMR Chemical Shift Validation for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol: A Comparative Guide to Predictive Platforms

In the realm of drug development and synthetic verification, relying solely on heuristic NMR prediction can lead to catastrophic misassignments. This is particularly true for molecules possessing chiral centers and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and synthetic verification, relying solely on heuristic NMR prediction can lead to catastrophic misassignments. This is particularly true for molecules possessing chiral centers and complex spatial geometries. As a Senior Application Scientist, I frequently encounter the limitations of basic algorithmic predictions when applied to stereochemically nuanced molecules.

This guide provides an in-depth, objective comparison of industry-standard NMR prediction platforms—evaluating their performance on 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol . By deconstructing the causality behind algorithmic successes and failures, we establish a self-validating protocol for rigorous structural elucidation.

Structural Nuances & Mechanistic Challenges

To understand why certain prediction algorithms fail, we must first analyze the physical reality of our target molecule, 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (C₁₁H₁₇NO).

The molecule presents several critical NMR challenges:

  • Chiral Center: The C2 position of the propanol backbone is chiral.

  • Diastereotopicity: Because of this chiral center, the adjacent methylene protons—both the benzylic group (-CH₂-Ar) and the hydroxymethyl group (-CH₂-OH)—are diastereotopic. They reside in permanently distinct magnetic environments, appearing as complex AB quartets or ABX systems rather than simple singlets or doublets.

  • Anisotropic Deshielding: The ortho-methyl substitution on the benzyl ring restricts free rotation, creating a specific steric environment that differentially shields the benzylic protons.

Basic algorithms that rely on 2D connectivity fail to account for these 3D spatial inequivalences, making advanced predictive architectures essential.

Comparative Analysis of Prediction Architectures

The landscape of NMR prediction is divided into three primary algorithmic approaches. Recent [1] demonstrate significant variance in accuracy based on the underlying architecture.

A. Linear Additivity Rules (e.g., ChemDraw / ChemNMR)

Linear additivity calculates shifts by taking a base value for a functional group and adding increments for neighboring atoms. While computationally lightweight, it is[2] because it ignores 3D conformation. It will erroneously predict the diastereotopic benzylic protons of our target as a single averaged shift.

B. HOSE Codes + Substituent Shifts (e.g., Mestrelab Mnova)

Hierarchically Ordered Spherical description of Environment (HOSE) codes map the topological environment of an atom up to several bond spheres. Mnova pairs this with empirical databases. It performs exceptionally well for ¹³C NMR but can sometimes struggle to resolve the exact Δν (chemical shift difference) of highly coupled diastereotopic ¹H systems unless supplemented with 3D conformational plugins.

C. Hybrid HOSE + Neural Networks (e.g., ACD/Labs)

Deep Neural Networks (DNNs) trained on massive datasets (>1.4 million experimental shifts) offer the highest accuracy. As noted in [3], platforms like ACD/Labs combine HOSE codes with Neural Networks to interpolate complex spatial relationships, successfully predicting the distinct shifts of diastereotopic protons.

Algorithms Input Input: 2-{[(2-Methylphenyl) methyl]amino}propan-1-ol ChemDraw Linear Additivity (ChemDraw) Input->ChemDraw Mnova HOSE + Substituent Shifts (Mnova) Input->Mnova ACD HOSE + Neural Networks (ACD/Labs) Input->ACD Out1 Fails on Diastereotopic Protons (High RMSD) ChemDraw->Out1 Out2 Good 13C Accuracy, Fair 1H Resolution Mnova->Out2 Out3 Captures 3D Environment (Lowest RMSD) ACD->Out3

Figure 1: Comparative logic of NMR prediction architectures and their handling of chiral environments.

Quantitative Data Comparison

The following tables summarize the predicted vs. expected empirical chemical shifts for key atoms in 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol. Data reflects standard acquisition parameters (CDCl₃, 298K).

Table 1: ¹H NMR Chemical Shift Validation (400 MHz)
Proton EnvironmentExpected Empirical (ppm)ChemDraw (Linear)Mnova (HOSE)ACD/Labs (HOSE+NN)Mechanistic Note
Ar-CH₃ 2.35 (s, 3H)2.302.342.36High accuracy across all platforms.
Benzylic CH₂ 3.75, 3.85 (ABq, 2H)3.80 (s, 2H)3.78, 3.823.76, 3.84ChemDraw fails to predict diastereotopicity.
Chiral CH 2.90 (m, 1H)2.752.852.92NN captures steric deshielding from ortho-group.
CH₂-OH 3.35, 3.60 (m, 2H)3.50 (d, 2H)3.40, 3.553.36, 3.58HOSE/NN correctly splits the ABX system.
Aliphatic CH₃ 1.05 (d, 3H)1.101.081.06Standard aliphatic prediction; universally accurate.
Table 2: ¹³C NMR Chemical Shift Validation (100 MHz)
Carbon EnvironmentExpected Empirical (ppm)ChemDraw (Linear)Mnova (HOSE)ACD/Labs (HOSE+NN)
Ar-CH₃ 19.019.519.219.1
Benzylic CH₂ 51.049.550.851.2
Chiral CH 54.552.054.154.4
CH₂-OH 65.066.265.565.1

Observation: ¹³C prediction is generally more robust across all platforms because carbon shifts are less susceptible to subtle through-space anisotropic effects than protons. However, Neural Networks still provide the lowest Root Mean Square Deviation (RMSD)[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, software prediction must never be used in a vacuum. The following step-by-step methodology ensures a self-validating feedback loop between physical experimentation and algorithmic prediction.

Step 1: Sample Preparation & Acquisition

  • Dissolve 15–20 mg of highly purified 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Acquire 1D ¹H (16 scans, 400 MHz) and 1D ¹³C (1024 scans, 100 MHz) spectra at 298K.

  • Crucial Step: Acquire 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. These are required to orthogonally validate the diastereotopic predictions.

Step 2: Spectral Processing

  • Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to enhance signal-to-noise ratio.

  • Perform rigorous manual phase correction (zero and first-order) and multipoint baseline correction to ensure accurate integration of the complex benzylic multiplets.

Step 3: Algorithmic Prediction & Data Overlay

  • Import the .mol or .sdf file of the target compound into your chosen software (e.g., ACD/Spectrus or Mnova).

  • Execute the ¹H and ¹³C prediction algorithms.

  • Overlay the predicted spectra directly onto the processed experimental 1D spectra.

Step 4: Orthogonal Validation via 2D NMR

  • Map the predicted chemical shifts onto the experimental 2D HSQC contour plot.

  • Verification: If the software correctly predicted the diastereotopic nature of the benzylic CH₂, you will observe two distinct ¹H cross-peaks correlating to a single ¹³C frequency (~51.0 ppm) in the HSQC spectrum. This physical reality confirms the algorithmic output and invalidates linear additivity models that predict a single proton shift.

Workflow A 1. Sample Prep & Acquisition (1D/2D NMR, CDCl3) B 2. Spectral Processing (Apodization, Phase/Baseline) A->B C 3. Algorithmic Prediction (HOSE/NN/Additivity) B->C D 4. Data Overlay & Peak Picking C->D E 5. RMSD Statistical Validation D->E F 6. Orthogonal Confirmation (HSQC/HMBC) E->F

Figure 2: Self-validating NMR workflow integrating algorithmic prediction with orthogonal 2D NMR confirmation.

Conclusion

For routine, flat organic molecules, basic linear additivity predictors may suffice. However, for functionalized, chiral molecules like 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, the 3D spatial environments dictate the NMR behavior.

Researchers must utilize advanced prediction platforms employing HOSE codes and Neural Networks (such as ACD/Labs or Mnova) to accurately model diastereotopicity and steric deshielding. Ultimately, integrating these advanced predictions with orthogonal 2D NMR data (HSQC/HMBC) creates a closed-loop, self-validating system that guarantees scientific integrity in structural elucidation.

References

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Académie des Sciences / Comptes Rendus Chimie (2022). Available at: [Link]

  • NMR Predictors Comparison. ACD/Labs. Available at:[Link]

  • NMR Predictor Guide: Which Type Is Best for You? Chemaxon (2025). Available at:[Link]

  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. (2017). Available at: [Link]

Sources

Validation

A Guide to Benchmarking Novel Chiral Auxiliaries: A Case Study of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

In the landscape of asymmetric synthesis, the quest for novel, efficient, and cost-effective chiral auxiliaries is a perpetual endeavor for researchers, scientists, and drug development professionals. A chiral auxiliary...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the quest for novel, efficient, and cost-effective chiral auxiliaries is a perpetual endeavor for researchers, scientists, and drug development professionals. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] The efficacy of any new auxiliary must be rigorously benchmarked against well-established standards to ascertain its practical value. This guide provides a comprehensive framework for such an evaluation, using the novel compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol as a case study. While there is a lack of published data on the performance of this specific compound, this guide will equip you with the principles, experimental designs, and comparative data from industry-standard auxiliaries to conduct a thorough and objective assessment.

The Gold Standard: A Review of Established Chiral Auxiliaries

A new chiral auxiliary's performance is measured against its ability to provide high diastereoselectivity, high yield, and be easily attached and removed from the substrate.[3] Below, we profile three of the most successful and widely utilized classes of chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile for a range of asymmetric transformations, including alkylations and aldol reactions.[1][4] Their rigid structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial shielding of the enolate, leading to high diastereoselectivity.[4][5]

Oppolzer's Sultam

Camphorsultam, also known as Oppolzer's sultam, is a bicyclic chiral auxiliary derived from camphor.[6] Its rigid framework provides a well-defined chiral environment, inducing high levels of enantioselectivity in reactions such as alkylations, aldol additions, and cycloadditions, often exceeding 90% ee.[6][7]

Pseudoephedrine

As a readily available and inexpensive chiral auxiliary, pseudoephedrine has found widespread use, particularly in the asymmetric alkylation of amides.[8][9][10] Its efficacy is derived from the formation of a rigid, chelated enolate intermediate that directs the approach of an electrophile from a specific face.[8]

Performance Data of Standard Chiral Auxiliaries

The following tables summarize the typical performance of these standard auxiliaries in the key asymmetric transformation of alkylation. This data provides the benchmark against which a new auxiliary would be compared.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (d.e.) (%)
Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide95>99
Evans' (S)-4-benzyl-2-oxazolidinoneEthyl iodide9298
Oppolzer's (2R)-bornane-10,2-sultamMethyl iodide94>99
(+)-PseudoephedrinePropyl iodide91>99

Data is representative of typical results found in the literature.

A Framework for Evaluating 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

The following sections outline a hypothetical experimental workflow to assess the potential of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol as a chiral auxiliary.

Diagram of the Evaluation Workflow

G cluster_0 Step 1: Auxiliary Synthesis cluster_1 Step 2: Substrate Attachment cluster_2 Step 3: Asymmetric Transformation cluster_3 Step 4: Analysis & Cleavage A L-Alaninol C Reductive Amination A->C B 2-Methylbenzaldehyde B->C D 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol C->D E Prochiral Carboxylic Acid Derivative F N-Acylation D->F E->F G N-Acyl Auxiliary Substrate F->G H Base (e.g., LDA) J Asymmetric Alkylation G->J H->J I Electrophile (R-X) I->J K Diastereomeric Product Mixture J->K L NMR/HPLC Analysis (d.e. determination) K->L M Hydrolysis/Reduction L->M N Enantioenriched Product M->N O Recovered Auxiliary M->O G cluster_0 Hypothetical Transition State A Li+ chelated between enolate and hydroxyl oxygens B 2-Methylphenyl group shields the top face of the enolate A->B C Electrophile (R-X) approaches from the less hindered bottom face B->C D Formation of the new C-C bond with defined stereochemistry C->D

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol: A Comparative Guide

Executive Summary Accurate structural elucidation of secondary amino alcohols is a critical analytical bottleneck in both pharmaceutical development and forensic toxicology. The compound 2-{[(2-Methylphenyl)methyl]amino}...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation of secondary amino alcohols is a critical analytical bottleneck in both pharmaceutical development and forensic toxicology. The compound 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (structurally defined as N -(2-methylbenzyl)alaninol) serves as a vital intermediate in the1[1] and acts as a structural analog to metabolites of2[2].

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the characterization of this compound. By examining the causality behind specific fragmentation pathways, this guide provides a self-validating framework for robust analytical method development.

Analytical Platform Comparison

Selecting the correct mass spectrometry platform depends on whether the analytical goal is high-sensitivity quantification or de novo structural confirmation. Table 1 summarizes the performance metrics of both approaches for N -benzyl amino alcohols.

Table 1: Performance Comparison for N -Benzyl Amino Alcohols

Performance MetricLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Ionization Energy Soft (~1-5 eV equivalent)Hard (70 eV)
Precursor Ion Abundance High ( [M+H]+ is the base peak)Low/Absent ( M+∙ < 2%)
Primary Cleavage Driver Charge-directed C-N cleavageRadical-site driven α -cleavage
Isomer Differentiation Poor (requires chiral LC separation)Moderate (derivatized RT shifts)
Analytical Throughput High (2-5 min/run)Moderate (15-20 min/run)

Fragmentation Mechanisms & Causality

Understanding why a molecule fragments in a specific pattern is essential for avoiding false positives, especially when differentiating positional isomers (e.g., ortho- vs. para-methylbenzyl derivatives).

ESI-MS/MS (Soft Ionization) Pathway

In positive ESI, protonation occurs preferentially at the secondary amine, yielding an [M+H]+ precursor at m/z 180.14 . Upon Collision-Induced Dissociation (CID), the fragmentation is driven by charge-directed heterolytic cleavage.

  • Causality of the Base Peak: The C-N bond cleaves to yield the 2-methylbenzyl cation at m/z 105.07 . This ion dominates the spectrum because the positive charge is highly resonance-stabilized by the aromatic ring, rapidly undergoing ring expansion to form a thermodynamically stable methyltropylium cation.

  • Secondary Losses: Neutral loss of water (-18 Da) from the propanol moiety yields m/z 162.13 , confirming the presence of the unprotected hydroxyl group.

ESI_Pathway M [M+H]+ m/z 180.14 Protonated Precursor F1 m/z 162.13 [M+H - H2O]+ Water Loss M->F1 Neutral Loss (-18 Da) F2 m/z 105.07 [C8H9]+ Methylbenzyl Cation M->F2 C-N Cleavage (-75 Da) F3 m/z 76.08 [C3H10NO]+ Protonated Alaninol M->F3 C-N Cleavage (-104 Da)

Figure 1: ESI-MS/MS CID pathway of the protonated precursor (m/z 180).

GC-EI-MS (Hard Ionization) Pathway

Under 70 eV electron impact, the molecule forms a radical cation M+∙ at m/z 179.13 , which is highly unstable and rarely survives to reach the detector intact.

  • Causality of α -Cleavage: The unpaired electron on the nitrogen atom drives homolytic α -cleavage. Cleavage of the C-C bond adjacent to the nitrogen expels a hydroxymethyl radical ( ∙CH2​OH , 31 Da), yielding a stable iminium ion at m/z 148.11 .

  • Benzylic Cleavage: Similar to ESI, benzylic cleavage is highly favored, expelling the neutral amine radical to yield the base peak at m/z 105.07 .

EI_Pathway M M+• m/z 179.13 Radical Cation F1 m/z 148.11 [M - CH2OH]+ Alpha-Cleavage M->F1 -•CH2OH (-31 Da) F2 m/z 105.07 [C8H9]+ Methylbenzyl Cation M->F2 Benzylic Cleavage (-74 Da) F3 m/z 74.06 [C3H8NO]+ Alpha-Cleavage M->F3 -•C8H9 (-105 Da) F4 m/z 91.05 [C7H7]+ Tropylium Cation F2->F4 -CH2 (-14 Da)

Figure 2: GC-EI-MS fragmentation cascade highlighting alpha and benzylic cleavages (70 eV).

Table 2: Quantitative Fragmentation Data (Relative Abundance)

Fragment Ion (m/z)ESI-MS/MS (CID 20 eV)GC-EI-MS (70 eV, Native)Structural Assignment
180.14 100% (Base)N/A [M+H]+ (Protonated Molecule)
179.13 N/A< 2% M+∙ (Molecular Ion)
162.13 45%N/A [M+H−H2​O]+
148.11 N/A35% [M−∙CH2​OH]+ ( α -cleavage)
105.07 85%100% (Base) [C8​H9​]+ (Methylbenzyl Cation)
91.05 15%40% [C7​H7​]+ (Tropylium Cation)
76.08 30%N/A [C3​H10​NO]+ (Protonated Alaninol)

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols integrate self-validating mechanisms, including isotopic dilution and protective derivatization. The 3[3] requires strict adherence to these controls to prevent in-source degradation.

Workflow S1 Sample Aliquot (100 ng/mL) S2 Isotopic Spiking (d7-Internal Std) S1->S2 S3 Platform Split S2->S3 L1 Direct Dilution (MeOH:H2O) S3->L1 Soft Ionization G1 MSTFA Derivatization (60°C, 30 min) S3->G1 Hard Ionization L2 LC-ESI-MS/MS (MRM Mode) L1->L2 G2 GC-EI-MS (Scan/SIM Mode) G1->G2

Figure 3: Self-validating dual-platform analytical workflow.

Protocol A: LC-ESI-MS/MS (High-Throughput Quantification)
  • Sample Preparation & Internal Standardization: Dilute the analyte to 100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Self-Validation Step: Spike the matrix with 10 ng/mL of a deuterated internal standard (e.g., N -benzyl-d7-alaninol) to actively monitor and correct for matrix-induced ion suppression.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • Mass Spectrometry Parameters: Operate the Triple Quadrupole in Positive ESI mode. Capillary voltage: 4000 V. Drying gas: 3.0 L/min at 150 °C.

  • MRM Transitions: Monitor m/z 180.1 105.1 (Quantifier, CE: 20 eV) and 180.1 162.1 (Qualifier, CE: 15 eV).

Protocol B: GC-EI-MS (Structural Confirmation)
  • Derivatization (Critical for Trustworthiness): Unprotected secondary amino alcohols exhibit severe peak tailing and thermal degradation in GC inlets. Transfer 100 µL of the sample extract to a silanized vial and evaporate to dryness under nitrogen. Add 50 µL of MSTFA (with 1% TMCS) and incubate at 60 °C for 30 minutes. This forms a di-TMS derivative, protecting both the -OH and -NH groups and ensuring a self-validating, symmetrical peak shape.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry Parameters: Transfer line at 250 °C. Source at 230 °C. Electron energy: 70 eV. Scan range: m/z 40–400.

Sources

Validation

Cross-Validation of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol Assay Methods: A Comparative Guide

Executive Summary & Analytical Context 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (molecular formula C₁₁H₁₇NO, exact mass 179.13 Da) is a secondary amino alcohol characterized by an o-methylbenzyl moiety and a propanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (molecular formula C₁₁H₁₇NO, exact mass 179.13 Da) is a secondary amino alcohol characterized by an o-methylbenzyl moiety and a propanol backbone. As a critical intermediate and active pharmaceutical ingredient (API) candidate, ensuring its accurate quantification across different stages of drug development is paramount. This guide provides an objective cross-validation comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind experimental choices and establishing self-validating protocols for both techniques.

Regulatory Framework & Cross-Validation Strategy

According to the FDA's "Bioanalytical Method Validation Guidance for Industry" (2018)[1] and the ICH Q2(R2) "Validation of Analytical Procedures"[2], analytical method transfer and cross-validation are mandatory when transitioning between laboratories or upgrading analytical platforms. Cross-validation ensures that data generated by a legacy or routine method (e.g., HPLC-UV) is statistically equivalent to data generated by a newer, more sensitive method (e.g., LC-MS/MS)[3]. To achieve regulatory compliance, the comparative bias between the two methods must not exceed ±15% for quality control (QC) samples[1].

Experimental Methodologies & Causality

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality behind choices: HPLC-UV is the workhorse for bulk API release due to its robustness and cost-effectiveness. The o-methylbenzyl group acts as a moderate chromophore, allowing UV detection at 220 nm. However, the secondary amine group is highly basic and prone to secondary interactions with residual silanols on standard silica-based stationary phases, which causes severe peak tailing. To counteract this, an end-capped C18 column is used in conjunction with a low-pH phosphate buffer (pH 3.0). The acidic pH ensures the amine is fully protonated, increasing its hydrophilicity and completely suppressing silanol interactions.

Self-Validating System: The protocol incorporates a System Suitability Test (SST) using a known standard mixture to verify column efficiency (theoretical plates > 2000) and peak symmetry (tailing factor < 1.5) prior to every analytical run, ensuring the system validates its own performance before sample analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the API or intermediate in a diluent of 50:50 Water:Acetonitrile to achieve a nominal concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup: Equip the HPLC with an end-capped C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare Mobile Phase A (10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid) and Mobile Phase B (100% Acetonitrile).

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV/Vis detector to 220 nm.

  • Quantification: Integrate the peak area corresponding to 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol and quantify against a 5-point external calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality behind choices: For pharmacokinetic (PK) studies or trace-level impurity profiling in complex biological matrices, HPLC-UV lacks the necessary sensitivity and selectivity[3]. LC-MS/MS is employed using Positive Electrospray Ionization (ESI+). The secondary amine readily accepts a proton, forming a highly stable [M+H]⁺ precursor ion at m/z 180.1. Formic acid (0.1%) is added to the mobile phase to act as an abundant proton donor, maximizing ionization efficiency.

Self-Validating System: To ensure trustworthiness and self-correct for matrix effects (ion suppression/enhancement) and extraction recovery variations, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as the D3-methylphenyl analog—is spiked into every sample at a constant concentration[4]. Because the SIL-IS co-elutes and ionizes identically to the target analyte, any signal fluctuation automatically normalizes in the Analyte/IS peak area ratio.

Step-by-Step Protocol:

  • Sample Extraction: Aliquot 50 µL of the matrix into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Setup: Use a sub-2 µm UHPLC C18 column (50 mm × 2.1 mm, 1.7 µm) for rapid, high-resolution separation. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 180.1 → 105.1 (cleavage of the C-N bond yielding the o-methylbenzyl cation) for the analyte.

  • Data Processing: Calculate the peak area ratio of Analyte/IS and quantify using a 1/x² weighted linear regression curve.

Cross-Validation Workflow & Mechanistic Pathways

When transitioning an assay from HPLC-UV to LC-MS/MS, a rigorous cross-validation must be executed to prove statistical equivalence. The workflow below illustrates the decision matrix for this process.

Workflow A Spiked Matrix Samples B Aliquot Split A->B C HPLC-UV Analysis B->C D LC-MS/MS Analysis B->D E UV Absorbance Data C->E F MRM Transition Data D->F G Statistical Comparison E->G F->G H Bias < 15%? G->H I Methods Equivalent H->I Yes J Investigate Bias H->J No

Caption: Logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

To understand the specificity of the LC-MS/MS method, the fragmentation pathway of the target molecule is mapped below. The collision-induced dissociation (CID) of the protonated amine is highly reproducible, ensuring assay selectivity.

Fragmentation P Precursor Ion [M+H]+ m/z 180.1 CID Collision-Induced Dissociation P->CID ESI+ F1 Product Ion 1 m/z 105.1 CID->F1 C-N Cleavage F2 Product Ion 2 m/z 76.1 CID->F2 C-N Cleavage

Caption: ESI+ MS/MS fragmentation pathway of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol.

Quantitative Data Comparison

The table below summarizes the cross-validation performance metrics, demonstrating compliance with ICH Q2(R2) and FDA acceptance criteria (e.g., precision and accuracy within ±15%)[1].

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Cross-Validation)
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 500 ng/mLR² ≥ 0.990 for both methods
Lower Limit of Quantitation (LLOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-Assay Precision (%CV) 1.2% – 3.5%2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -2.1% to +1.8%-4.5% to +3.2%± 15% (± 20% at LLOQ)
Extraction Recovery N/A (Dilute & Shoot)88.5% ± 4.2%Consistent and reproducible
Matrix Effect (IS Normalized) N/A98.2% – 103.5%85% – 115% (IS corrects variance)
Cross-Validation Bias Reference MethodComparator MethodMean difference ≤ 15% across QCs

Conclusion

The cross-validation of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol assays reveals that while HPLC-UV provides a highly precise, cost-effective solution for bulk API batch release, LC-MS/MS is indispensable for trace-level bioanalysis. By utilizing a Stable Isotope-Labeled Internal Standard and adhering to FDA and ICH Q2(R2) guidelines, the LC-MS/MS method successfully self-corrects for matrix liabilities, proving statistically equivalent to the HPLC-UV method in terms of accuracy, while offering a 2000-fold increase in sensitivity.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol proper disposal procedures

Advanced Operational Guide: Proper Disposal and Handling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol As drug development and medicinal chemistry advance, researchers frequently handle complex organic intermediates li...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Proper Disposal and Handling of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

As drug development and medicinal chemistry advance, researchers frequently handle complex organic intermediates like 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (also known as 2-(2-methylbenzylamino)propan-1-ol). Because this compound features both a secondary amine and a primary alcohol tethered to an o-tolyl aromatic system, it presents unique physicochemical behaviors that dictate strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe disposal and spill management of this compound, synthesizing regulatory compliance with field-proven chemical logic.

Physicochemical Hazard Profile & Disposal Causality

To manage chemical waste safely, one must first understand the molecular causality behind its hazards. The structural features of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol directly influence its reactivity and environmental persistence, which in turn dictate its disposal pathway.

Table 1: Physicochemical Properties and Disposal Implications

Structural Feature / PropertyChemical BehaviorOperational & Disposal Implication
Secondary Amine Group Acts as a weak organic base and a nucleophile.Causality: Mixing with concentrated acidic waste can trigger exothermic neutralization. Must be segregated from strong acids and electrophiles[1].
Primary Alcohol Group Susceptible to oxidation.Causality: Mixing with strong oxidizers (e.g., nitric acid, peroxides) risks violent, gas-producing redox reactions. Segregate strictly from oxidizing waste streams.
o-Tolyl Aromatic Ring Confers high lipophilicity (hydrophobicity).Causality: High risk of bioaccumulation and aquatic toxicity. Zero-discharge policy applies; it must never be disposed of via municipal sewer systems[2].
Physical State Viscous liquid or low-melting solid at room temp.Causality: May require dissolution in a compatible, non-reactive solvent (e.g., ethanol or ethyl acetate) to facilitate safe fluid transfer into waste carboys without leaving highly concentrated residues.

Regulatory Framework & Waste Segregation

The disposal of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is governed by overlapping federal regulations. The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" responsibility for hazardous waste[2]. This means your laboratory remains legally liable for this chemical from the moment it is synthesized or purchased until its final destruction at a permitted facility.

Simultaneously, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that all disposal procedures be integrated into your facility's Chemical Hygiene Plan (CHP) to protect workers from exposure during the waste handling process[3].

Standard Operating Procedure: Routine Laboratory Disposal Workflow

Step 1: Characterize the Waste Matrix Determine the primary solvent in which the 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is dissolved. The solvent matrix dictates the RCRA waste stream classification.

Step 2: Segregate by Halogen Content

  • If dissolved in non-halogenated solvents (e.g., methanol, ethanol, ethyl acetate): Route to the Non-Halogenated Organic Waste stream.

  • If dissolved in halogenated solvents (e.g., dichloromethane, chloroform): Route to the Halogenated Organic Waste stream. Mixing halogenated and non-halogenated waste drastically increases incineration costs and risks the formation of dioxins during disposal.

Step 3: Quench and Neutralize (For Reaction Mixtures) If the compound is part of an active reaction mixture, quench any reactive species (e.g., reducing agents used during reductive amination) before transferring to the waste carboy. Verify that the pH of the aqueous phase (if a biphasic mixture) is between 6 and 8.

Step 4: Containerization and Labeling Transfer the waste into a high-density polyethylene (HDPE) or glass waste carboy. Immediately affix a hazardous waste tag detailing the exact composition (e.g., "Waste: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, 5%; Methanol, 95%"). Never use abbreviations.

Step 5: Secondary Containment Place the waste container in a designated secondary containment tray within a flammable storage cabinet, segregated from acids and oxidizers, until EHS pickup.

WasteSegregation Start Waste Containing 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol SolventCheck Identify Primary Solvent Matrix Start->SolventCheck Halogenated Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Aqueous Aqueous Mixture SolventCheck->Aqueous Water-based ContainerA Halogenated Organic Waste Stream Halogenated->ContainerA ContainerB Non-Halogenated Organic Waste Stream NonHalogenated->ContainerB Neutralize Check pH & Neutralize (Target pH 6-8) Aqueous->Neutralize ContainerC Aqueous Waste Stream (Contains Organics) Neutralize->ContainerC

Decision tree for routing 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination. The following protocol is adapted from the American Chemical Society (ACS) Guide for Chemical Spill Response[4].

Step 1: Hazard Assessment and Area Control Immediately alert personnel in the vicinity. If the spill is large (>1 Liter) or highly concentrated, evacuate the lab, close the doors, and contact your Environmental Health and Safety (EHS) HazMat team. For minor, manageable spills, proceed to Step 2.

Step 2: Don Appropriate PPE Because this compound is a secondary amine, it poses a risk of skin and eye irritation. Don chemical-resistant nitrile or neoprene gloves, splash goggles, and a standard laboratory coat[3].

Step 3: Containment Prevent the spread of the liquid. Use chemically compatible spill socks or dikes to encircle the spill, paying special attention to protecting floor drains or sinks to prevent environmental release[4].

Step 4: Absorption Apply an inert, non-combustible absorbent material (such as vermiculite, dry sand, or commercial spill pillows) starting from the outer edges of the spill and working toward the center. Causality: Working outside-in prevents the spill footprint from expanding. Do not use paper towels for highly concentrated organic spills, as they offer no vapor suppression and can be a flammability hazard.

Step 5: Collection and Decontamination Use a non-sparking scoop and brush to collect the saturated absorbent. Place the debris into a heavy-duty polyethylene bag or a 5-gallon plastic pail with a liner. Decontaminate the spill surface using water and a mild detergent to remove any residual lipophilic amine, then collect the washings. Label the container as "Hazardous Spill Debris: 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol" and request an immediate EHS pickup.

SpillResponse Spill Chemical Spill Detected Assess Assess Size & Hazards (Consult SDS) Spill->Assess Evacuate Major Spill: Evacuate & Call HazMat Assess->Evacuate >1 Liter or High Toxicity PPE Minor Spill: Don Appropriate PPE Assess->PPE <1 Liter & Manageable Contain Contain Spill (Absorbent Pads/Dikes) PPE->Contain Absorb Apply Inert Absorbent (e.g., Vermiculite) Contain->Absorb Collect Collect Debris in Compatible Container Absorb->Collect Dispose Label as Hazardous Waste & Request Pickup Collect->Dispose

Step-by-step workflow for minor chemical spill containment and cleanup.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Available at:[Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

An authoritative, step-by-step safety and operational guide for handling 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (also known as 2-(2-methylbenzylamino)propan-1-ol). This document provides researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step safety and operational guide for handling 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol (also known as 2-(2-methylbenzylamino)propan-1-ol). This document provides researchers and drug development professionals with field-proven methodologies, ensuring both scientific integrity and uncompromising laboratory safety.

Mechanistic Risk Assessment & Chemical Profile

To safely handle 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol, one must first understand the causality behind its hazards. This compound is a secondary amino alcohol featuring an o-tolyl (2-methylphenyl) moiety.

  • Dermal Penetration & Lipophilicity: The o-tolyl group renders the molecule highly lipophilic. When combined with the secondary amine, the compound can rapidly penetrate the stratum corneum (the skin's outer layer). Once absorbed, it can cause systemic toxicity [2].

  • Corrosivity & Saponification: Secondary amines are inherently alkaline. Upon contact with biological tissues (especially the eyes and mucous membranes), the amine acts as a base and a nucleophile, causing rapid saponification of tissue lipids. This leads to severe, potentially irreversible liquefaction necrosis [1].

  • Reactivity: The secondary amine is highly reactive toward electrophiles and acids. Uncontrolled mixing can result in rapid exothermic reactions, leading to solvent boiling and aerosolization of the toxic amine.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines, especially when handled in solution. The following self-validating PPE system is designed to prevent specific failure modes [3].

PPE CategorySpecificationCausality / JustificationReplacement Protocol
Hand Protection Inner: 4-mil NitrileOuter: Butyl Rubber or Laminate (SilverShield)The lipophilic o-tolyl moiety enhances dermal penetration. Standard nitrile degrades rapidly if the amine is dissolved in aggressive organic solvents (e.g., DCM). The double-glove system ensures that if the outer glove fails, the inner glove provides a temporary barrier during doffing [1].Replace outer gloves immediately upon suspected contamination or every 2 hours of continuous use.
Eye Protection Indirect-vent chemical splash gogglesPrevents alkaline amine vapors or micro-droplets from contacting the cornea, which could cause rapid lipid saponification [2].Inspect for micro-cracks before each use.
Body Protection Flame-resistant (FR) lab coat, Tyvek sleevesPrevents systemic absorption via accidental forearm exposure during fume hood sash manipulation [3].Launder FR coats weekly; discard Tyvek sleeves daily.
Respiratory N95/P100 or Half-mask with organic vapor cartridgesRequired only if engineering controls (fume hood) fail or during large-scale spill response to prevent inhalation of volatile amine vapors [2].Cartridges must be replaced per OSHA respiratory protection schedules [3].

Operational Workflows

The following step-by-step methodologies ensure that every action is a self-validating safety loop, minimizing exposure risks.

Phase 1: Weighing and Preparation (Neat Material)
  • Engineering Control Verification: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Causality: This specific velocity captures aerosolized particulates without creating turbulent eddies that could blow the compound back into the operator's breathing zone[1].

  • Static Dissipation: If the material presents as a crystalline solid, use an anti-static gun (e.g., Zerostat) on the weighing boat. Amines can hold static charges, leading to erratic dispersion and contamination of the balance.

  • Closed-System Transfer: Tare a glass vial equipped with a PTFE-lined septum cap. Transfer the compound into the vial inside the hood, seal it tightly, and record the mass. Causality: This prevents any vapor or particulate exposure during transport from the balance to the reaction manifold.

Phase 2: Reaction Setup and Handling
  • Solvent Dissolution: Inject the chosen solvent (e.g., anhydrous methanol or dichloromethane) directly through the septum using a Luer-lock syringe. This maintains a closed system and prevents vapor escape into the laboratory environment.

  • Thermal Management: Because secondary amines react exothermically with electrophiles or acids, submerge the reaction vial in a cooling bath (0°C) prior to the dropwise addition of coreactants. Causality: Pre-cooling dissipates the heat of reaction, preventing thermal runaway and subsequent solvent flash-boiling.

Phase 3: Decontamination
  • Chemical Neutralization: Rinse all spatulas, syringes, and glassware that contacted the neat chemical with a 1M Citric Acid solution before removing them from the hood.

  • Mechanism of Action: Citric acid protonates the basic secondary amine, converting the volatile, lipophilic freebase into a highly water-soluble, non-volatile citrate salt. This instantly neutralizes the inhalation and dermal absorption hazards.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation.

  • Immediate Containment: Lower the fume hood sash and isolate the spill area. Do not use water , as it will spread the lipophilic compound and increase the surface area for vaporization.

  • Chemical Neutralization: Cover the spill entirely with a weak solid acid, such as sodium bisulfate or citric acid powder. Allow 5 minutes for the neutralization reaction to complete.

  • Absorption: Overlay the neutralized mixture with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection and Disposal: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) waste container. Label the container as "Hazardous Waste - Toxic/Corrosive Amine" in strict compliance with EPA/RCRA guidelines [1].

Workflow Visualization

G Risk 1. Risk Assessment Identify Hazards PPE 2. PPE Donning (Gloves, Goggles, Coat) Risk->PPE Hood 3. Engineering Controls (Fume Hood Setup) PPE->Hood Weigh 4. Weighing & Transfer (Closed System) Hood->Weigh React 5. Reaction Execution (Solvent Addition) Weigh->React Spill Spill Detected? (Neutralize & Isolate) React->Spill Monitor Decon 6. Decontamination (Citric Acid Wash) React->Decon No Spill->Decon Yes Dispose 7. Waste Disposal (EPA/RCRA Compliant) Decon->Dispose

Figure 1: Operational and spill response workflow for 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL: [Link]

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